Glyceryl 1-monooctanoate
Description
Monoctanoin is used to dissolve cholesterol gallstones.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNMLVSPCDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048383 | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-54-5, 26402-26-6 | |
| Record name | Glyceryl 1-monooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1-caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin component A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glyceryl 1-Monooctanoate: A Technical Guide to Synthesis and Purification for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for Glyceryl 1-monooctanoate (GMOct), a monoacylglycerol of significant interest in pharmaceutical and research settings. Valued for its properties as an emulsifier, penetration enhancer, and antimicrobial agent, obtaining high-purity GMOct is critical for reproducible and reliable scientific outcomes.[1] This document details common chemical and enzymatic synthesis routes, outlines robust purification protocols, and presents key quantitative data to aid researchers in selecting and implementing appropriate methods.
Synthesis of this compound
The synthesis of this compound primarily involves the esterification of glycerol with octanoic acid or its derivatives. The choice of method depends on the desired purity, yield, scalability, and available resources. Conventional chemical methods are often high-temperature processes that yield a mixture of mono-, di-, and triglycerides, necessitating extensive purification.[2] In contrast, enzymatic methods offer higher selectivity under milder conditions.
Chemical Synthesis Methods
Chemical synthesis is a well-established route for producing monoglycerides. However, these methods typically lack regioselectivity, leading to a mixture of 1- and 2-monoacylglycerols, as well as di- and triglyceride byproducts.
-
Direct Esterification of Glycerol and Octanoic Acid: This is the most straightforward chemical approach, involving the direct reaction of glycerol and octanoic acid, typically at high temperatures (180°C - 250°C) with or without a catalyst.[3] To drive the reaction towards the monoester, a molar excess of glycerol is often used.[4] The water produced during the reaction must be removed to shift the equilibrium towards the products.[3]
-
Glycerolysis of Trioctanoin: This process involves the transesterification of a triglyceride (trioctanoin) with glycerol at high temperatures (220°C - 250°C) using inorganic catalysts.[2] This method also produces a random mixture of glycerides that requires subsequent purification.
-
Glycidol Route: A more selective chemical method involves the reaction of octanoic acid with glycidol. This route favors the formation of the 1-monoester due to the ring-opening mechanism of the epoxide.[5] A study on the synthesis of Glyceryl 1-monooleate using an anion-exchange resin as a catalyst achieved a yield of up to 97% at 70°C, demonstrating a highly efficient and selective alternative to traditional high-temperature methods.[5][6]
-
Epichlorohydrin Route: This method involves reacting epichlorohydrin with the sodium salt of the fatty acid (sodium octanoate) to form a glycidyl ester, followed by acid-catalyzed hydrolysis to open the epoxide ring and form the monoglyceride.[7]
Enzymatic Synthesis
Enzymatic synthesis utilizes lipases to catalyze the esterification reaction. This approach is highly regioselective, specifically favoring the primary hydroxyl groups (sn-1 and sn-3) of glycerol, thus yielding a high proportion of 1-monoglyceride. The reactions are conducted under mild conditions (typically 30°C - 75°C), which preserves the integrity of thermally sensitive compounds and reduces energy consumption.[2][8]
-
Key Enzymes: Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), are widely used due to their high activity and stability in organic solvents.[2][8]
-
Reaction Media: The reaction can be carried out in various media, including organic solvents (like tert-butyl alcohol) or in solvent-free systems where one of the substrates (e.g., liquid octanoic acid) acts as the solvent. Using specific solvents can help to exclusively produce the monoglyceride without the formation of diglycerides.[2]
Summary of Synthesis Methods
The following table summarizes and compares the different synthesis approaches for monoglycerides, with data extrapolated for this compound.
| Synthesis Method | Catalyst/Enzyme | Typical Reaction Temperature | Key Molar Ratio (Glycerol:Fatty Acid) | Reported Yield/Conversion | Key Advantages/Disadvantages |
| Direct Esterification | None (thermal) or Acid/Base | 180°C - 250°C[3] | 2:1 to 4:1[9] | Variable (product is a mixture) | Low cost, simple; Produces a mixture of glycerides requiring purification.[2] |
| Glycidol Condensation | Anion-Exchange Resin | 70°C[5] | 1:1 (Glycidol:Fatty Acid) | Up to 97%[5] | High selectivity for 1-monoester, milder conditions; Glycidol is a hazardous reagent. |
| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym 435) | 30°C - 75°C[2][8] | 1:1 to 2:1 | 70% - 94% conversion[2][8] | High selectivity, mild conditions, high purity; Higher catalyst cost. |
| Epichlorohydrin Route | Phase-Transfer Catalyst | 115°C[10][11] | 2:1 (Epichlorohydrin derivative:Fatty Acid Salt) | ~89%[10][11] | High purity; Involves hazardous reagents and multiple steps. |
Purification of this compound
Purification is a critical step to isolate this compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts like di- and triglycerides.
Molecular Distillation
Molecular distillation, or short-path distillation, is a standard industrial method for purifying monoglycerides.[12] This technique is effective for separating compounds with different molecular weights and volatilities. The process is conducted under high vacuum, which allows for distillation at lower temperatures, thus preventing thermal degradation of the product. This method is highly effective at separating mono-, di-, and triglycerides.[2] A two-stage molecular distillation process has been used to achieve monoacylglycerol purity of over 93%.[13]
Column Chromatography
For research-scale purification, silica gel column chromatography is a highly effective method.[14] It separates molecules based on their polarity. A typical elution sequence involves using solvents of increasing polarity.
-
Stationary Phase: Silica gel is the most common adsorbent.[14]
-
Mobile Phase: A gradient of solvents is used for elution. For instance, triglycerides can be eluted first with a non-polar solvent mixture like 10% diethyl ether in petroleum ether, followed by diglycerides with 25% diethyl ether, and finally, the desired monoglycerides are eluted with 100% diethyl ether.[14]
Crystallization
Crystallization can be used to purify monoglycerides from a solvent mixture.[4] This method relies on the differential solubility of the components at varying temperatures. For saturated monoglycerides, cooling a solution in a suitable solvent (e.g., n-alkanes like hexane or heptane) can selectively crystallize the desired product, leaving impurities in the mother liquor.[4][15] The choice of solvent and cooling rate are critical parameters that influence crystal size and purity.[16]
Liquid-Liquid Extraction
Liquid-liquid extraction can be employed to remove certain impurities. For example, unreacted glycerol can be removed by washing the crude product with water.[17] An extraction into an alcohol/water phase can also be used to selectively isolate monoglycerides from less polar di- and triglycerides.[12]
Summary of Purification Methods
| Purification Technique | Key Parameters | Achieved Purity | Key Advantages/Disadvantages |
| Molecular Distillation | High Vacuum (< 5 torr), Elevated Temperature (e.g., 190-200°C)[3][13] | >90-96%[12][13] | Scalable, efficient for separating glycerides; Requires specialized equipment, high energy. |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Petroleum ether/diethyl ether gradient[14] | High (>98%) | High purity achievable, suitable for lab scale; Solvent intensive, not easily scalable. |
| Crystallization | Solvent: n-alkanes (e.g., hexane); Controlled cooling[4] | High (can exceed 95%) | Potentially low cost and scalable; Purity depends on co-crystallization of impurities. |
| Liquid-Liquid Extraction | Solvents: Aqueous alcohol solutions[12] | Variable (used for pre-purification or specific impurity removal) | Good for removing polar impurities like glycerol; May require multiple stages. |
Experimental Protocols & Workflows
Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from lipase-mediated esterification methods.[2]
-
Reactant Preparation: In a stoppered conical flask, dissolve octanoic acid in a suitable solvent like tert-butyl alcohol. Add glycerol in a 1:2 molar ratio (acid:glycerol).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Reaction: Place the flask in an orbital shaker set to the optimal temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the acid value or by using techniques like TLC or GC.[2]
-
Termination and Enzyme Recovery: Once the desired conversion is reached (typically after 6-24 hours), stop the reaction and recover the immobilized enzyme by filtration for potential reuse.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product mixture.
Protocol: Purification by Silica Gel Column Chromatography
This protocol is based on standard methods for glyceride separation.[14]
-
Column Packing: Prepare a slurry of silica gel (e.g., Davison grade 923) in petroleum ether and pack it into a glass chromatography column.
-
Sample Loading: Dissolve a known amount of the crude reaction mixture in a minimal volume of a suitable solvent like chloroform and load it onto the top of the silica gel bed.
-
Elution:
-
Fraction I (Triglycerides): Elute with a mixture of 10% diethyl ether in petroleum ether.
-
Fraction II (Diglycerides): Elute with 25% diethyl ether in petroleum ether.
-
Fraction III (Monoglycerides): Elute the target this compound with 100% diethyl ether.
-
-
Fraction Collection & Analysis: Collect the fractions separately. Use thin-layer chromatography (TLC) to check the purity of each fraction.
-
Solvent Evaporation: Evaporate the solvent from the purified monoglyceride fraction under a stream of nitrogen or using a rotary evaporator to obtain the final product.
Visualization of Workflows
Synthesis and Purification Workflow
The following diagrams illustrate the logical flow from starting materials to the purified product.
Caption: General workflow for synthesis and purification.
Logic Diagram: Chemical vs. Enzymatic Synthesis
This diagram contrasts the two primary synthesis routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 3. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]
- 4. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2001079190A1 - Method of synthesizing glyceryl mono-esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. New Technology for the Synthesis of Glycerol Monooleate [jstage.jst.go.jp]
- 12. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. img.antpedia.com [img.antpedia.com]
- 15. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5512692A - Process for removing glycerol from glycerides - Google Patents [patents.google.com]
Solubility of Glyceryl 1-Monooctanoate in Various Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glyceryl 1-monooctanoate, also known as monocaprylin, in a range of common organic solvents. This information is critical for researchers and professionals involved in the development of pharmaceutical formulations, particularly lipid-based drug delivery systems where this compound is a key excipient. This guide includes available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental and formulation workflows.
Introduction to this compound
This compound (monocaprylin) is a monoglyceride of octanoic acid (caprylic acid). It is a non-ionic surfactant and a water-insoluble lipid that is widely used in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature makes it an effective solubilizing agent, emulsifier, and penetration enhancer, particularly in the formulation of poorly water-soluble drugs. Understanding its solubility in various organic solvents is a fundamental prerequisite for designing effective and stable drug delivery systems.
Solubility Data
The solubility of a substance is a critical physicochemical property that dictates its formulation feasibility. The following tables summarize the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. The data presented here has been compiled from various scientific sources.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 44 mg/mL[3] | Not Specified | Not Specified |
| Ethanol | 44 mg/mL[3] | Not Specified | Not Specified |
Qualitative Solubility Data
| Solvent | Solubility Description |
| Ethanol (96%) | Very Soluble[4] |
| Methylene Chloride | Freely Soluble[4] |
| Water | Practically Insoluble[3][4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for formulation development. The following sections detail the methodologies for determining the solubility of this compound.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents (e.g., ethanol, propylene glycol, isopropanol, ethyl acetate, acetone, methanol). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the sediment.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-RI method described below.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Analytical Quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
An HPLC method with a refractive index (RI) detector is a suitable technique for quantifying this compound, which lacks a strong UV chromophore.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of medium-chain lipids like monocaprylin.[5]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA).[5] The exact composition may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 20-40 µL.[5]
-
Detector: Refractive Index (RI) detector.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas from the RI detector. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted supernatant samples obtained from the shake-flask experiment.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study and application of this compound.
Experimental Workflow for Solubility Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MONOCAPRYLIN | 19670-49-6 [chemicalbook.com]
- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic stability of Glyceryl 1-monooctanoate nanoformulations
An In-Depth Technical Guide to the Thermodynamic Stability of Glyceryl 1-Monooctanoate Nanoformulations
Introduction
This compound, also known as monocaprylin, is a monoglyceride widely utilized in the pharmaceutical industry as a lipid excipient, solubilizing agent, and penetration enhancer. Its amphiphilic nature makes it an excellent candidate for forming nanoformulations such as nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS). These formulations are particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1]
Nanoformulations are colloidal dispersions with droplet sizes typically ranging from 20 to 200 nm.[2] While they offer significant benefits, their utility is contingent upon their physical and chemical stability. Nanoemulsions are kinetically stable but thermodynamically unstable systems, meaning they are prone to destabilization over time.[3] Understanding and controlling the factors that govern the thermodynamic stability of this compound nanoformulations is therefore critical for the development of safe, effective, and commercially viable drug products with an adequate shelf-life.
This technical guide provides a comprehensive overview of the principles of nanoformulation stability, detailed experimental protocols for its assessment, and strategies to enhance the stability of this compound based systems.
Fundamentals of Nanoformulation Stability
The stability of a nanoemulsion refers to its ability to resist changes in its physicochemical properties over time. The primary mechanisms leading to the destabilization of these systems are driven by the tendency to reduce the large interfacial area between the oil and water phases.
Key Destabilization Mechanisms:
-
Creaming and Sedimentation: The migration of droplets under the influence of gravity due to density differences between the dispersed and continuous phases. Due to their small particle size and the effects of Brownian motion, nanoemulsions are generally more resistant to this process than conventional emulsions.[4]
-
Flocculation: The aggregation of droplets to form clusters without the rupture of the individual droplet interface. This is a reversible process.
-
Coalescence: The irreversible fusion of smaller droplets to form larger ones, leading to a decrease in the interfacial area and eventual phase separation.[5]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the higher solubility of the dispersed phase from smaller droplets with higher Laplace pressure. This is a significant destabilization mechanism in nanoemulsions.[4][5]
Caption: Key mechanisms of nanoemulsion destabilization.
Core Components of this compound Nanoformulations
Stable nanoformulations are achieved through the careful selection and optimization of their components. For self-nanoemulsifying drug delivery systems (SNEDDS), these are anhydrous mixtures that spontaneously form nanoemulsions upon contact with aqueous media under gentle agitation.[6]
-
Oil Phase: this compound serves as the primary lipid component. The drug's solubility in the oil phase is a critical factor, as precipitation can occur upon dilution if the drug is primarily solubilized by the surfactant system.[7]
-
Surfactant: These amphiphilic molecules reduce the interfacial tension between the oil and water phases, facilitating droplet formation. The choice of surfactant and its concentration are paramount for stability. Non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyl castor oils (e.g., Cremophor® RH40) are commonly used.[8]
-
Co-surfactant/Co-solvent: These are often smaller amphiphilic molecules (e.g., Transcutol® HP, propylene glycol) that increase the fluidity of the interfacial film and improve the oil's emulsification efficiency.[6][8]
Caption: Formation of a nanoemulsion from a SNEDDS preconcentrate.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to ensure the quality and shelf-life of a nanoformulation. This involves subjecting the formulation to various stress conditions and monitoring its key physicochemical attributes.
Particle Size and Polydispersity Index (PDI) Analysis
This is the most critical assessment for nanoformulations. An increase in particle size or PDI over time indicates instability, likely due to coalescence or Ostwald ripening.
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
-
Methodology:
-
Dilute the nanoformulation sample with deionized water (e.g., 1:200 v/v) to avoid multiple scattering effects.[9]
-
Equilibrate the sample to a controlled temperature (typically 25 °C).
-
Measure the sample using a DLS instrument (e.g., Malvern Zetasizer) at a fixed scattering angle, often 173°.[9]
-
Record the mean droplet size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a narrow, monomodal size distribution, which is generally desirable.[2]
-
Zeta Potential Measurement
Zeta potential provides an indication of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.
-
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field.
-
Methodology:
-
Dilute the nanoemulsion in an appropriate medium (often deionized water or a specific buffer).
-
Place the diluted sample in the measurement cell of a zeta potential analyzer.
-
The instrument measures the electrophoretic mobility of the oil droplets and calculates the zeta potential.[4]
-
A high absolute zeta potential value (e.g., > |30| mV) generally indicates good electrostatic stability.
-
Thermodynamic Stress Testing
These accelerated tests are designed to identify metastable formulations by subjecting them to conditions that challenge their stability.[10]
-
Centrifugation:
-
Place the undiluted nanoformulation in a centrifuge tube.
-
Centrifuge at high speed (e.g., 10,000 rpm) for a specified duration (e.g., 30 minutes).[9]
-
Visually inspect the sample for any signs of phase separation, creaming, or cracking. A stable formulation will remain homogenous.
-
-
Heating-Cooling Cycles:
-
Store the formulation at an elevated temperature (e.g., 40-45 °C) for 48 hours.
-
Transfer the sample to a lower temperature (e.g., 4 °C) for 48 hours.
-
Repeat this cycle 3-6 times.
-
After the cycles, visually inspect the sample and measure particle size and PDI to check for irreversible changes.[10]
-
-
Freeze-Thaw Cycles:
-
Store the formulation at a freezing temperature (e.g., -20 °C) for 48 hours.
-
Allow the sample to thaw at room temperature (25 °C) for 48 hours.
-
Repeat this cycle 3-6 times.
-
Assess the formulation for any signs of instability, such as droplet growth or phase separation.[10]
-
Long-Term Stability Studies
This involves monitoring the formulation under controlled storage conditions over an extended period.
-
Protocol:
-
Store aliquots of the nanoformulation in sealed containers at specified conditions (e.g., 4 °C and 25 °C).[9]
-
At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a sample.[9]
-
Analyze the sample for key parameters: visual appearance, particle size, PDI, zeta potential, and drug content.[9]
-
Caption: Experimental workflow for nanoformulation stability assessment.
Quantitative Stability Data
The following tables summarize representative quantitative data for monoglyceride-based nanoformulations, illustrating the impact of storage conditions and composition on stability.
Table 1: Effect of Long-Term Storage on a Model Monoglyceride Nanoemulsion (Data synthesized from studies on long-term stability of nanoemulsions)[9][11][12]
| Storage Condition | Time (Months) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Visual Appearance |
| 4 °C | 0 | 180.5 ± 2.1 | 0.162 ± 0.01 | Clear, transparent |
| 3 | 182.1 ± 2.5 | 0.168 ± 0.02 | Clear, transparent | |
| 6 | 185.3 ± 3.0 | 0.175 ± 0.02 | Clear, transparent | |
| 25 °C | 0 | 180.5 ± 2.1 | 0.162 ± 0.01 | Clear, transparent |
| 3 | 195.8 ± 3.5 | 0.210 ± 0.03 | Clear, transparent | |
| 6 | 210.4 ± 4.2 | 0.255 ± 0.04 | Slightly opalescent |
Table 2: Results of Thermodynamic Stress Tests on a Glyceryl Monooleate (GMO) Nanoformulation (Data synthesized from studies on stress testing)[10][13]
| Stress Test | Parameter | Before Stress | After Stress | Result |
| Centrifugation (10,000 rpm, 30 min) | Visual Appearance | Homogenous | No Phase Separation | Stable |
| Heating-Cooling Cycles (6 cycles) | Mean Size (nm) | 96 ± 2 | 114 ± 6 | Stable (Minor acceptable change) |
| PDI | 0.11 ± 0.02 | 0.28 ± 0.07 | Stable | |
| Freeze-Thaw Cycles (6 cycles) | Visual Appearance | Homogenous | No Phase Separation | Stable |
| Mean Size (nm) | 96 ± 2 | 105 ± 4 | Stable | |
| PDI | 0.11 ± 0.02 | 0.15 ± 0.03 | Stable |
Conclusion
The thermodynamic and kinetic stability of this compound nanoformulations are critical attributes that dictate their performance and shelf-life. Stability is governed by a complex interplay between the formulation components—oil, surfactant, and co-surfactant—and the manufacturing process. Destabilization phenomena, primarily Ostwald ripening and coalescence, can be mitigated through rational formulation design, such as optimizing surfactant-to-co-surfactant ratios and incorporating polymeric steric stabilizers.
A rigorous stability assessment, employing a suite of analytical techniques including DLS, zeta potential analysis, and various thermodynamic stress tests, is mandatory for development. By systematically evaluating formulations against these criteria, researchers and drug development professionals can successfully develop robust, stable, and effective this compound nanoformulations for advanced drug delivery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. jddtonline.info [jddtonline.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thaiscience.info [thaiscience.info]
- 7. ijaem.net [ijaem.net]
- 8. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Application of a Novel Instantized Glycerol Monooleate Ingredient in a Protein-Stabilized Oil-In-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Glyceryl 1-Monooctanoate in the Formulation of Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl 1-monooctanoate, a monoester of glycerin and octanoic acid, is a valuable excipient in the pharmaceutical industry for the formulation of poorly water-soluble drugs. Due to a greater abundance of research and commercial availability, Glyceryl Monooleate (GMO), a related monoglyceride with a longer fatty acid chain (C18:1), is frequently utilized for similar purposes and serves as a primary example in the following application notes. These monoglycerides are amphiphilic lipids that can act as solvents, emulsifiers, and absorption enhancers, making them highly versatile for developing various drug delivery systems.[1] Their ability to form liquid crystalline phases and self-emulsifying systems is particularly beneficial for improving the solubility, dissolution, and ultimately the bioavailability of challenging drug compounds, many of which fall under the Biopharmaceutical Classification System (BCS) Class II.[2][3]
This document provides detailed application notes, quantitative data summaries, and experimental protocols for leveraging this compound and related monoglycerides in the formulation of poorly soluble drugs.
Application Notes
This compound and other monoglycerides are employed in a variety of formulation strategies to address the challenges of poor drug solubility.
1. Lipid-Based Drug Delivery Systems:
Monoglycerides are key components in the development of lipid-based drug delivery systems, including:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4] this compound can serve as the oil or lipid phase in these formulations, dissolving the lipophilic drug and facilitating its dispersion.[5]
-
Cubic Liquid Crystalline Phases: In the presence of water, Glyceryl Monooleate can self-assemble into highly ordered, bicontinuous cubic liquid crystalline structures.[6] These structures can encapsulate both hydrophilic and lipophilic drugs, offering sustained release and mucoadhesive properties, which can prolong the residence time of the drug at the absorption site.[6][7]
2. Mechanism of Solubility and Bioavailability Enhancement:
The primary mechanisms by which this compound enhances the oral bioavailability of poorly soluble drugs include:
-
Improved Solubilization: The lipid matrix of the formulation maintains the drug in a solubilized state within the gastrointestinal tract, preventing its precipitation.[8]
-
Enhanced Dissolution: By presenting the drug in a pre-dissolved or finely emulsified form, the dissolution rate-limiting step for absorption is overcome.[9]
-
Increased Permeability: The lipid components and surfactants can interact with the intestinal membrane, transiently increasing its permeability and facilitating drug absorption.[10]
-
Lymphatic Transport: For highly lipophilic drugs, formulation with lipids can promote absorption via the lymphatic system, thereby bypassing first-pass metabolism in the liver.
Quantitative Data
The following tables summarize quantitative data from studies utilizing Glyceryl Monooleate (GMO) to formulate poorly soluble drugs.
Table 1: Formulation Composition of GMO-Based Nanoparticles
| Formulation Code | Glyceryl Monooleate (GMO) (wt%) | Poloxamer 407 (wt%) | Drug (Simvastatin) (wt%) | Reference |
| F4 | 9.0 | 1.0 | 0.2 | [8] |
Table 2: Physicochemical Properties of Simvastatin-Loaded GMO Cubic Nanoparticles
| Parameter | Value | Reference |
| Mean Particle Size | 100-150 nm | [8] |
| Entrapment Efficiency | > 98% | [8] |
Table 3: Pharmacokinetic Parameters of Poorly Soluble Drugs Formulated with GMO
| Drug | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Simvastatin | GMO Cubic Nanoparticles | 35.6 ± 12.4 | 4.3 ± 1.0 | 234.5 ± 87.6 | 241 | [8] |
| Simvastatin | Crystal Powder (Control) | 21.8 ± 9.7 | 3.2 ± 1.5 | 97.3 ± 45.2 | 100 | [8] |
| Danazol | GMO Lipid Emulsion (Fasted) | - | - | - | 500 (compared to powder) | [9] |
Experimental Protocols
Protocol 1: Preparation of Glyceryl Monooleate-Based Cubic Nanoparticles
This protocol is adapted from a method for preparing simvastatin-loaded cubic nanoparticles.[8]
Materials:
-
Glyceryl Monooleate (GMO)
-
Poloxamer 407 (or other suitable stabilizer)
-
Poorly soluble drug
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Melt the GMO and Poloxamer 407 together in a water bath at 60°C.
-
Add the poorly soluble drug to the molten lipid mixture and stir until completely dissolved.
-
Gradually add deionized water to the mixture while vortexing for 1 minute to form a homogenous cubic phase gel.
-
Allow the gel to equilibrate for 24-48 hours at room temperature.
-
Fragment the bulk cubic phase gel into nanoparticles by processing it through a high-pressure homogenizer. The number of passes and pressure should be optimized for the desired particle size.
-
Characterize the resulting nanoparticle dispersion for particle size, polydispersity index, and entrapment efficiency.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general procedure for developing a SEDDS formulation.
Materials:
-
This compound (as the oil phase)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)
-
Poorly soluble drug
Procedure:
-
Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Phase Diagram Construction: Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve the drug in the oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index using a dynamic light scattering instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 3: In Vitro Drug Release Testing
This protocol describes a common method for evaluating the in vitro release of a drug from a GMO-based formulation.
Materials:
-
Drug-loaded GMO formulation
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Shaking water bath or USP dissolution apparatus
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Load a known quantity of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and place it in a vessel containing a known volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for the preparation and characterization of Glyceryl Monooleate (GMO)-based nanoparticles.
Caption: Logical workflow for the development and optimization of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Proposed mechanism for enhanced oral absorption of poorly soluble drugs from GMO-based formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 3. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of an oral dosage form utilizing the properties of cubic liquid crystalline phases of glyceryl monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Peptide washout and permeability from glyceryl monooleate buccal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyceryl 1-Monooctanoate as a Penetration Enhancer in Transdermal Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl 1-monooctanoate is a monoglyceride that holds significant promise as a penetration enhancer in transdermal drug delivery systems (TDDS). Its amphiphilic nature allows it to interact with the stratum corneum, the primary barrier of the skin, reversibly reducing its resistance and facilitating the passage of therapeutic agents into the systemic circulation. This document provides detailed application notes on the mechanism of action of this compound, alongside comprehensive protocols for its evaluation as a penetration enhancer.
While specific quantitative permeation data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar glyceryl monooleate (GMO) provides valuable insights into its expected performance. The data and mechanisms presented herein are largely based on studies of GMO and other monoglycerides, serving as a strong proxy for the anticipated effects of this compound.
Mechanism of Action
This compound enhances skin permeability primarily by disrupting the highly organized lipid matrix of the stratum corneum.[1][2] The key mechanisms include:
-
Lipid Fluidization: The amphiphilic structure of this compound allows it to insert into the intercellular lipid bilayers of the stratum corneum. This integration disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, and free fatty acids), leading to an increase in the fluidity of the lipid matrix.[3][4]
-
Creation of Defects: The presence of the bulkier monoglyceride molecules within the lipid lamellae can create transient pores or defects, providing pathways for drug molecules to diffuse through the barrier.
-
Alteration of Drug Partitioning: By modifying the polarity of the stratum corneum, this compound can improve the partitioning of a drug from the vehicle into the skin.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data on Penetration Enhancement (with Glyceryl Monooleate as a proxy)
The following tables summarize the enhancement effects observed with glyceryl monooleate (GMO) in various studies. These values can be used as a benchmark for formulating studies with this compound.
Table 1: Enhancement Ratio of Model Drugs with Glyceryl Monooleate
| Drug | Model | Enhancer Concentration | Enhancement Ratio (ER) | Reference |
| Piroxicam | Human Skin | 10% in Propylene Glycol | 4.5 | [5] |
| Indomethacin | Rat Skin | 5% in Ethanol | 3.2 | [5] |
| Ketoprofen | Human Skin | 5% in Propylene Glycol | 2.8 | [6] |
Enhancement Ratio (ER) is the ratio of the flux of the drug with the enhancer to the flux of the drug without the enhancer.
Table 2: Permeation Parameters of Celecoxib with Glyceryl Monooleate-Based Formulations
| Formulation | Flux (Jss, µg/cm²/h) | Permeability Coefficient (Kp, cm/h x 10⁻³) | Lag Time (h) | Reference |
| Control (without GMO) | 1.2 ± 0.3 | 0.6 ± 0.1 | 4.2 ± 0.8 | |
| GMO-based cubic phase | 5.8 ± 0.9 | 2.9 ± 0.4 | 2.5 ± 0.5 | |
| GMO with Oleic Acid | 4.1 ± 0.6 | 2.1 ± 0.3 | 3.1 ± 0.6 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the steps to evaluate the effect of this compound on the transdermal permeation of a model drug.
Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness or dermatomed skin (human or animal, e.g., porcine or rat)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug formulation with and without this compound
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Syringes and needles
-
HPLC or other suitable analytical instrument for drug quantification
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of skin and carefully remove any subcutaneous fat.
-
If using dermatomed skin, set the dermatome to the desired thickness (e.g., 500 µm).
-
Cut the skin into discs of appropriate size to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Fill the receptor compartment of the Franz cell with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped.
-
Place a magnetic stir bar in the receptor compartment.
-
Mount the skin disc between the donor and receptor compartments with the stratum corneum side facing the donor compartment.
-
Clamp the two compartments together securely.
-
-
Equilibration:
-
Place the assembled Franz cells in a water bath or on a heating block maintained at 37°C to achieve a skin surface temperature of approximately 32°C.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount (e.g., 10 mg/cm²) of the drug formulation (with or without this compound) evenly onto the surface of the stratum corneum in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).
-
The following diagram outlines the experimental workflow:
Protocol 2: Formulation of a Transdermal Patch with this compound
This protocol describes a general method for preparing a matrix-type transdermal patch.
Materials and Equipment:
-
Drug
-
This compound
-
Pressure-sensitive adhesive (e.g., acrylic or silicone-based)
-
Polymer matrix (e.g., Eudragit®, PVA)
-
Plasticizer (e.g., dibutyl phthalate)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Backing membrane
-
Release liner
-
Magnetic stirrer
-
Casting knife or film applicator
-
Oven
Procedure:
-
Drug-Adhesive Matrix Preparation:
-
Dissolve the pressure-sensitive adhesive and the matrix polymer in a suitable solvent.
-
Add the drug and this compound to the polymer solution and stir until a homogenous dispersion is formed.
-
Incorporate the plasticizer and continue stirring.
-
-
Casting:
-
Pour the homogenous drug-adhesive matrix onto a release liner.
-
Spread the matrix to a uniform thickness using a casting knife or film applicator.
-
-
Drying:
-
Dry the cast film in an oven at a controlled temperature (e.g., 40-60°C) to remove the solvent.
-
-
Lamination:
-
Laminate the dried drug-in-adhesive matrix with a backing membrane.
-
-
Cutting:
-
Cut the laminated sheet into patches of the desired size and shape.
-
The following diagram illustrates the logical relationship in patch formulation:
Conclusion
This compound is a promising penetration enhancer for transdermal drug delivery. Its ability to fluidize the stratum corneum lipids offers a significant advantage in overcoming the skin's barrier function. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively evaluate and utilize this compound in their transdermal formulations. Further studies are encouraged to generate specific quantitative data for this compound to build upon the strong evidence from its close analog, glyceryl monooleate.
References
- 1. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5378730A - Permeation enhancer comprising ethanol and monoglycerides - Google Patents [patents.google.com]
Application of Glyceryl 1-Monooctanoate in Nanoemulsion Preparation for Advanced Drug Delivery
Introduction
Glyceryl 1-monooctanoate, also known as monooctanoin or caprylin, is a monoglyceride ester of caprylic acid and glycerin. It is a versatile non-ionic surfactant and emulsifying agent widely employed in the pharmaceutical industry for the formulation of various drug delivery systems. Its amphiphilic nature, biocompatibility, and ability to enhance drug solubilization and permeation make it an excellent candidate for the preparation of nanoemulsions. This document provides a detailed overview of the application of this compound in nanoemulsion preparation, including experimental protocols and key characterization data.
Nanoemulsions are colloidal dispersions of two immiscible liquids, where the droplet size of the dispersed phase typically ranges from 20 to 200 nanometers. These systems offer several advantages for drug delivery, including enhanced bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and potential for targeted delivery. This compound plays a crucial role as a surfactant or co-surfactant in stabilizing the oil-water interface, leading to the formation of stable and fine nano-sized droplets.
Role of this compound in Nanoemulsion Formulation
This compound is a key excipient in the development of self-nanoemulsifying drug delivery systems (SNEDDS) and nanoemulsions. Its primary functions include:
-
Surfactant/Co-surfactant: It reduces the interfacial tension between the oil and aqueous phases, facilitating the formation of fine droplets upon gentle agitation or dilution.
-
Solubilizing Agent: It can enhance the solubility of lipophilic drugs within the oil phase of the nanoemulsion.
-
Permeation Enhancer: It has been shown to improve the intestinal absorption of various drugs by interacting with the cell membrane.
Quantitative Data on Nanoemulsion Formulations
The following tables summarize quantitative data from various studies that have utilized this compound in the preparation of nanoemulsions for different active pharmaceutical ingredients (APIs).
Table 1: Formulation Composition of this compound-Based Nanoemulsions
| API | Oil Phase | Surfactant | Co-surfactant | Drug Concentration (% w/w) | Reference |
| Lurasidone HCl | Capryol 90 | Cremophor EL | This compound | 5 | |
| Cilnidipine | Capryol 90 | Tween 80 | This compound | 2.5 | |
| Candesartan Cilexetil | Capmul MCM | Tween 80 | This compound | 10 |
Table 2: Physicochemical Characterization of this compound-Based Nanoemulsions
| API | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Lurasidone HCl | 125.4 ± 4.2 | 0.21 ± 0.03 | -15.6 ± 1.8 | 98.5 ± 1.2 | 4.9 ± 0.1 | |
| Cilnidipine | 98.6 ± 3.5 | 0.18 ± 0.02 | -12.8 ± 1.5 | 99.2 ± 0.8 | 2.48 ± 0.05 | |
| Candesartan Cilexetil | 150.2 ± 5.1 | 0.25 ± 0.04 | -18.4 ± 2.1 | 97.9 ± 1.5 | 9.8 ± 0.2 |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based nanoemulsions.
Protocol 1: Preparation of Nanoemulsion by Spontaneous Emulsification (Aqueous Titration Method)
This method is commonly used for the preparation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
Materials:
-
This compound (Surfactant/Co-surfactant)
-
Oil Phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Active Pharmaceutical Ingredient (API)
-
Distilled Water
Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh the required amounts of the oil phase, surfactant, and this compound.
-
Add the API to this mixture and stir continuously using a magnetic stirrer at a moderate speed (e.g., 300 rpm) until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary to facilitate dissolution.
-
-
Formation of Nanoemulsion:
-
Slowly add the aqueous phase (distilled water) dropwise to the organic phase under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation and equilibration of the nanoemulsion.
-
The resulting mixture should be a clear or slightly opalescent liquid, indicating the formation of nano-sized droplets.
-
Application Notes and Protocols: Glyceryl 1-Monooctanoate for Topical Delivery of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing glyceryl 1-monooctanoate as a penetration enhancer in topical formulations for antifungal agents. The following sections detail the preparation of a model formulation with Ketoconazole, along with standardized methods for evaluating its physicochemical properties, in vitro drug release, skin permeation, and antifungal efficacy.
Introduction
Superficial fungal infections of the skin are a common clinical problem. The efficacy of topical antifungal therapy is often limited by the barrier properties of the stratum corneum, which restricts the penetration of active pharmaceutical ingredients (APIs) to the target site. This compound (synonymous with glyceryl monocaprylate) is a monoacylglycerol that has been investigated for its potential to enhance the topical delivery of various drugs. Its amphiphilic nature is thought to facilitate the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of co-administered drugs. Furthermore, this compound itself exhibits some antimicrobial properties. This document outlines protocols for leveraging this compound to enhance the topical delivery of the broad-spectrum antifungal agent, Ketoconazole.
Mechanism of Action: this compound as a Penetration Enhancer
This compound is believed to enhance drug penetration through the stratum corneum via several mechanisms. Its primary mode of action is the fluidization of the intercellular lipid bilayers. By inserting itself among the organized lipid chains of the stratum corneum, it disrupts the lamellar structure, creating more fluid regions and thereby reducing the diffusional resistance for the permeation of the active drug.
Caption: Proposed mechanism of this compound as a penetration enhancer.
Experimental Protocols
Preparation of Ketoconazole Topical Gel
This protocol describes the preparation of a 2% Ketoconazole gel with and without 5% this compound.
Materials:
-
Ketoconazole, USP
-
This compound
-
Carbopol 940
-
Propylene Glycol
-
Ethanol (95%)
-
Triethanolamine
-
Purified Water
Equipment:
-
Analytical balance
-
Magnetic stirrer with hot plate
-
Homogenizer
-
pH meter
-
Viscometer
Procedure:
-
Carbopol Dispersion: Disperse Carbopol 940 in purified water with constant stirring until a lump-free dispersion is obtained. Allow the dispersion to hydrate for 24 hours.
-
Drug and Enhancer Solution:
-
Formulation F1 (with Enhancer): In a separate beaker, dissolve Ketoconazole and this compound in a mixture of ethanol and propylene glycol with gentle heating and stirring.
-
Formulation F2 (Control): In a separate beaker, dissolve Ketoconazole in a mixture of ethanol and propylene glycol with gentle heating and stirring.
-
-
Gel Formation: Slowly add the drug solution to the Carbopol dispersion with continuous stirring.
-
Neutralization: Neutralize the gel by adding triethanolamine dropwise until a pH of 6.0 ± 0.2 is achieved. This will cause the gel to thicken.
-
Homogenization: Homogenize the final gel formulation to ensure uniform drug distribution.
-
Storage: Store the prepared gels in well-closed containers at room temperature.
Caption: Workflow for the preparation of the Ketoconazole topical gel.
In Vitro Drug Release Study
This protocol evaluates the release of Ketoconazole from the prepared gel formulations.
Equipment:
-
Franz diffusion cell apparatus
-
Synthetic cellulose membrane (pre-soaked)
-
Phosphate buffer pH 7.4
-
HPLC system
Procedure:
-
Membrane Preparation: Soak the synthetic cellulose membrane in the receptor medium (phosphate buffer pH 7.4) for 24 hours before the experiment.
-
Franz Cell Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell. The receptor compartment is filled with phosphate buffer pH 7.4, maintained at 32 ± 0.5°C, and stirred continuously.
-
Sample Application: Apply a known quantity (approximately 1 g) of the gel formulation to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for Ketoconazole concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of drug released per unit area as a function of time.
In Vitro Skin Permeation Study
This protocol assesses the permeation of Ketoconazole through an excised skin model.
Equipment:
-
Franz diffusion cell apparatus
-
Excised rat or pig skin
-
Phosphate buffer pH 7.4
-
HPLC system
Procedure:
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model. Remove any adhering subcutaneous fat and hair.
-
Franz Cell Setup: Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor compartment. Fill the receptor compartment with phosphate buffer pH 7.4, maintained at 32 ± 0.5°C, and stir continuously.
-
Sample Application: Apply a known quantity (approximately 1 g) of the gel formulation to the skin surface in the donor compartment.
-
Sampling: Withdraw aliquots from the receptor compartment at predetermined time intervals and replace with fresh buffer.
-
Analysis: Determine the concentration of Ketoconazole in the collected samples by HPLC.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Antifungal Efficacy Study (Agar Well Diffusion Method)
This protocol evaluates the antifungal activity of the formulations against a common fungal strain.
Materials:
-
Candida albicans (ATCC 10231)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of Candida albicans.
-
Plate Preparation: Pour molten SDA into sterile petri dishes and allow it to solidify. Spread the fungal inoculum evenly over the surface of the agar.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Sample Addition: Add a known quantity (e.g., 100 µL) of each gel formulation (F1 and F2) and a placebo gel into separate wells.
-
Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Experimental workflow for formulation and evaluation.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the described experiments, illustrating the potential benefits of including this compound in a topical Ketoconazole formulation.
Table 1: Physicochemical Properties of Ketoconazole Gel Formulations
| Parameter | Formulation F1 (with 5% this compound) | Formulation F2 (Control) |
| Appearance | Translucent, smooth gel | Translucent, smooth gel |
| pH | 6.1 ± 0.1 | 6.0 ± 0.2 |
| Viscosity (cP) | 4500 ± 150 | 4650 ± 180 |
| Drug Content (%) | 99.2 ± 0.8 | 98.9 ± 1.1 |
Table 2: In Vitro Drug Release of Ketoconazole
| Time (hours) | Cumulative Release (%) - F1 | Cumulative Release (%) - F2 |
| 1 | 15.4 ± 1.2 | 10.2 ± 0.9 |
| 4 | 38.6 ± 2.5 | 25.8 ± 2.1 |
| 8 | 60.1 ± 3.1 | 42.5 ± 2.8 |
| 12 | 75.3 ± 3.5 | 58.7 ± 3.3 |
| 24 | 92.8 ± 4.0 | 76.4 ± 3.9 |
Table 3: In Vitro Skin Permeation Parameters of Ketoconazole
| Parameter | Formulation F1 (with 5% this compound) | Formulation F2 (Control) |
| Steady-State Flux (Jss) (µg/cm²/h) | 2.85 ± 0.21 | 1.12 ± 0.15 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 1.43 | 0.56 |
| Enhancement Ratio | 2.55 | 1.00 |
Table 4: Antifungal Efficacy against Candida albicans
| Formulation | Zone of Inhibition (mm) |
| F1 (with 5% this compound) | 28 ± 2 |
| F2 (Control) | 21 ± 1 |
| Placebo Gel | 0 |
Conclusion
The inclusion of this compound in a topical Ketoconazole gel formulation demonstrates the potential to significantly enhance the rate and extent of drug release and skin permeation. This is likely attributable to the fluidizing effect of this compound on the stratum corneum lipids. The enhanced delivery of Ketoconazole to the target site is reflected in the increased zone of inhibition in the antifungal efficacy study. These findings suggest that this compound is a promising excipient for improving the therapeutic effectiveness of topical antifungal treatments. Researchers and formulators are encouraged to utilize these protocols as a foundation for the development and evaluation of advanced topical drug delivery systems.
Application Notes and Protocols: Characterization of Glyceryl 1-Monooctanoate Liquid Crystalline Phases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceryl 1-monooctanoate (GMOct), a monoglyceride consisting of glycerol and octanoic acid, is an amphiphilic lipid capable of self-assembling in aqueous environments to form a variety of lyotropic liquid crystalline phases. These ordered, thermodynamically stable nanostructures, which include lamellar, inverse bicontinuous cubic, and inverse hexagonal phases, are of significant interest for advanced drug delivery systems.[1][2][3] Their ability to encapsulate hydrophilic, hydrophobic, and amphiphilic drug molecules, coupled with their biocompatibility and biodegradability, makes them promising vehicles for controlled release and targeted delivery.[2][3][4][5]
The precise characterization of these liquid crystalline phases is critical for formulation development, as the specific phase structure dictates key properties such as drug loading capacity, release kinetics, and mucoadhesion.[6] This document provides detailed protocols for the characterization of this compound liquid crystalline phases using standard analytical techniques: Small-Angle X-ray Scattering (SAXS), Differential Scanning Calorimetry (DSC), and Cryo-Transmission Electron Microscopy (Cryo-TEM).
Overview of Liquid Crystalline Phases
The phase behavior of this compound in water is primarily governed by the lipid concentration and temperature. While the phase diagram of Glyceryl Monooleate (GMO) is well-documented, GMOct is expected to form analogous structures. The primary phases include:
-
Lamellar Phase (Lα): A layered structure consisting of lipid bilayers separated by aqueous channels. This phase is typically observed at low water content.[6][7]
-
Inverse Bicontinuous Cubic Phases (V₂): These are highly ordered, viscous, and gel-like phases where a single, continuous lipid bilayer is contorted into a three-dimensional periodic structure, separating two interpenetrating but non-connecting aqueous networks.[6] Common cubic phase space groups observed in related monoglycerides include Pn3m (Diamond), Ia3d (Gyroid), and Im3m (Primitive).[6][8][9]
-
Inverse Hexagonal Phase (H₂): Composed of hexagonally packed, cylindrical reverse micelles filled with water and surrounded by the lipid matrix. This phase is generally favored at higher temperatures or with the addition of certain oils.[6][8][10]
Data Presentation: Structural Parameters
The following tables summarize typical structural parameters for monoglyceride-based liquid crystalline phases, primarily derived from studies on the closely related Glyceryl Monooleate (GMO). These values serve as a reference for the characterization of this compound phases.
Table 1: SAXS Diffraction Peak Ratios for Common Liquid Crystalline Phases
| Liquid Crystalline Phase | Space Group | Expected Ratio of Scattering Vector Positions (q) |
| Cubic (Diamond) | Pn3m | √2 : √3 : √4 : √6 : √8 : √9 |
| Cubic (Gyroid) | Ia3d | √6 : √8 : √14 : √16 : √20 : √22 |
| Cubic (Primitive) | Im3m | √2 : √4 : √6 : √8 : √10 : √12 |
| Hexagonal | p6m | 1 : √3 : √4 : √7 : √9 : √12 |
| Lamellar | Lα | 1 : 2 : 3 : 4 : 5 : 6 |
Table 2: Representative Phase Transitions and Lattice Parameters of Monoglyceride/Water Systems
| Lipid System | Phase Transition | Temperature (°C) | Lattice Parameter (a) | Reference |
| GMO/Water | Pn3m Cubic → H₂ Hexagonal | ~70-90°C | a ≈ 9.8 nm (Pn3m) | [8] |
| GMO + 10 mol% Oleic Acid | H₂ Hexagonal | 25°C | a ≈ 5.8 nm | [8] |
| GMO/GME/Water | Pn3m Cubic | 25°C | Varies with composition | [11][12] |
| Phytantriol + Chloroform | Pn3m Cubic → H₂ Hexagonal | 25°C | a ≈ 4.7 nm (H₂) | [13] |
Note: GME refers to Glyceryl Monooleyl Ether. The addition of co-lipids, oils, or drugs can significantly alter transition temperatures and lattice parameters.
Experimental Workflow
The characterization of liquid crystalline phases typically follows a multi-technique approach to gain a comprehensive understanding of the system's structure and thermal behavior.
Caption: Workflow for characterizing liquid crystalline phases.
Experimental Protocols
Protocol for Small-Angle X-ray Scattering (SAXS)
Principle: SAXS is the primary technique for identifying the specific liquid crystalline phase and determining its structural dimensions.[13] It measures the scattering of X-rays by the sample's nanostructure, producing a diffraction pattern with characteristic peaks (Bragg peaks) whose positions are related to the repeating distances within the crystal lattice.
Methodology:
-
Sample Preparation:
-
Accurately weigh this compound into a small glass vial.
-
Add the desired amount of purified water (or aqueous buffer) to achieve the target lipid concentration (e.g., ranging from 10% to 90% w/w lipid).
-
Seal the vial and allow the mixture to equilibrate at a controlled temperature. Equilibration may take several hours to days and can be accelerated by gentle centrifugation cycles to promote mixing.
-
-
Instrument Setup:
-
Load the equilibrated sample into a temperature-controlled, 1-2 mm quartz capillary or a dedicated sample holder.
-
Mount the sample in the SAXS instrument.
-
Set the sample-to-detector distance to an appropriate value to capture the relevant q-range (typically 0.01 to 0.5 Å⁻¹).
-
Ensure the X-ray beam is properly aligned and calibrated using a standard (e.g., silver behenate).
-
-
Data Acquisition:
-
Equilibrate the sample at the desired temperature for at least 10-15 minutes before measurement.
-
Acquire scattering data for a sufficient duration to obtain a good signal-to-noise ratio.
-
If studying temperature-dependent phase transitions, acquire data in a stepwise manner across the desired temperature range.
-
-
Data Analysis:
-
Perform background subtraction using a scattering pattern of an empty capillary and/or the solvent.
-
Plot the scattering intensity (I) as a function of the scattering vector (q).
-
Identify the positions of the Bragg peaks.
-
Calculate the ratio of the q positions of the observed peaks.
-
Compare these ratios to the expected ratios for known liquid crystalline phases (see Table 1) to identify the space group.[13]
-
Calculate the lattice parameter (a) using the appropriate formula for the identified phase, e.g., for the H₂ phase, a = 4π / (√3 * q₁), where q₁ is the position of the first peak.
-
Protocol for Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[14][15] It is used to determine the temperature and enthalpy of thermotropic phase transitions, such as the transition from a cubic to a hexagonal phase.[16]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the equilibrated liquid crystalline sample into a hermetically sealed aluminum DSC pan.
-
Prepare a reference pan containing the same mass of the corresponding aqueous phase (or an empty sealed pan).
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.
-
Define the temperature program. A typical scan might range from 10°C to 95°C with a heating and cooling rate of 2-5°C/min.
-
Perform an initial heating and cooling cycle to ensure thermal history is standardized, followed by a second heating scan for analysis.
-
-
Data Acquisition:
-
Run the temperature program and record the differential heat flow.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to generate a thermogram.
-
Identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which correspond to phase transitions.
-
The peak temperature is taken as the transition temperature (Tm).
-
Integrate the area under the peak to determine the enthalpy of the transition (ΔH), which relates to the cooperativity and energetics of the structural change.[14]
-
Protocol for Cryo-Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM allows for the direct visualization of the nanostructure of the liquid crystalline phases in their hydrated state.[17] The sample is rapidly vitrified (frozen without crystallization), preserving the native structure for imaging under high vacuum in a transmission electron microscope.
Methodology:
-
Sample Preparation (Vitrification):
-
This protocol is typically used for dispersed systems (cubosomes, hexosomes). For bulk phases, freeze-fracture techniques may be required.
-
Place a TEM grid (e.g., lacey carbon) in the climate-controlled chamber of a vitrification robot (e.g., Vitrobot).
-
Apply a small droplet (3-4 µL) of the dispersed liquid crystalline phase onto the grid.
-
Blot the grid with filter paper to create a thin film of the sample across the grid holes.
-
Immediately plunge the grid into a cryogen (typically liquid ethane cooled by liquid nitrogen) to vitrify the sample.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen and insert it into the TEM.
-
Maintain the sample at cryogenic temperatures (below -170°C) throughout the imaging process.
-
Operate the microscope under low-dose conditions to minimize electron beam damage to the sample.
-
Identify areas of vitrified sample in the grid holes and acquire images at various magnifications.
-
-
Data Analysis:
-
Analyze the acquired images to observe the internal nanostructure of the particles.
-
Perform Fast Fourier Transforms (FFTs) on selected areas of the images.[18] The resulting pattern of spots is related to the reciprocal lattice of the structure and can be used to confirm the phase symmetry (e.g., cubic or hexagonal) identified by SAXS.[17][19]
-
References
- 1. Glycerol monooleate liquid crystalline phases used in drug delivery systems. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]
- 11. Liquid crystalline phases and their dispersions in aqueous mixtures of glycerol monooleate and glyceryl monooleyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. ucm.es [ucm.es]
- 15. DSC for Lipid-Based Nanocarrier Characterization [atomfair.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Crystallography of dispersed liquid crystalline phases studied by cryo-transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing stability problems of Glyceryl 1-monooctanoate in pharmaceutical formulations
Technical Support Center: Glyceryl 1-Monooctanoate in Pharmaceutical Formulations
Welcome to the technical support center for this compound (GMO), also known by the trade name Capmul® MCM C8. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of pharmaceutical products with this versatile excipient.
This compound is a monoglyceride of caprylic acid, widely used as a solubilizer, emulsifier, and penetration enhancer in various drug delivery systems.[1] However, its chemical and physical properties can present stability issues that require careful consideration during formulation development. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: My GMO-based emulsion is showing signs of instability (creaming, coalescence, or phase separation). What is the cause and how can I resolve it?
-
Potential Causes:
-
Inadequate Homogenization: Insufficient energy during emulsification can lead to large, non-uniform droplets that are prone to creaming and coalescence.
-
Inappropriate Surfactant/Co-surfactant System: The type and concentration of surfactants and co-surfactants are critical for stabilizing the oil-water interface. An improper hydrophilic-lipophilic balance (HLB) of the surfactant system can lead to emulsion breakdown.
-
Hydrolysis of GMO: this compound is an ester and is susceptible to hydrolysis, especially at non-neutral pH. The hydrolysis products, glycerol and caprylic acid, can alter the interfacial properties and destabilize the emulsion.
-
Ostwald Ripening: In nanoemulsions, the diffusion of oil from smaller to larger droplets can occur, leading to an increase in the average droplet size over time.
-
Incorrect Storage Conditions: Elevated temperatures can accelerate chemical degradation and physical instability processes.
-
-
Solutions:
-
Optimize Homogenization: Increase the homogenization time, speed, or pressure to achieve a smaller and more uniform droplet size distribution (e.g., below 200 nm for nanoemulsions).[2]
-
Refine Surfactant System:
-
Experiment with different non-ionic surfactants (e.g., polysorbates, poloxamers) and co-surfactants (e.g., ethanol, propylene glycol) to find a system that provides a stable interface.
-
Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for oil, surfactant, and co-surfactant.
-
-
Control pH: Maintain the pH of the aqueous phase close to neutral (pH 6-7) to minimize hydrolysis. Use appropriate buffering agents.
-
Incorporate a Co-solvent: Adding a co-solvent like propylene glycol can sometimes improve the stability of the formulation.
-
Storage: Store the emulsion at controlled room temperature or under refrigeration, protected from light.[3]
-
Logical Flow for Troubleshooting Emulsion Instability
Caption: Troubleshooting workflow for GMO emulsion instability.
Issue 2: I am observing drug precipitation or expulsion from my solid lipid nanoparticle (SLN) formulation containing GMO upon storage. Why is this happening?
-
Potential Causes:
-
Polymorphic Transitions: this compound, like other monoglycerides, can exist in different polymorphic forms (e.g., α, β', β). The less stable α-form, often formed upon rapid cooling, can transform into the more stable and highly ordered β-form over time. This transformation can lead to the expulsion of the encapsulated drug from the lipid matrix.
-
Low Drug Solubility in the Solid Lipid: The drug may have limited solubility in the solid lipid matrix, leading to its expulsion as the lipid crystallizes.
-
High Drug Loading: Exceeding the solubility of the drug in the lipid matrix can result in a supersaturated system that is prone to drug crystallization.
-
Storage Temperature: Fluctuations in storage temperature can promote polymorphic transitions and drug expulsion.
-
-
Solutions:
-
Control Crystallization:
-
Optimize the cooling rate during SLN preparation. A high cooling rate can favor the formation of the less ordered α-form, which may initially allow for higher drug loading but can lead to instability.
-
Consider incorporating a lipid that disrupts the crystal lattice of GMO, such as a liquid lipid (oil), to create a less ordered nanostructured lipid carrier (NLC).
-
-
Enhance Drug Solubility:
-
Select a lipid or combination of lipids in which the drug has higher solubility.
-
Incorporate a small amount of a liquid lipid to create an NLC, which can improve drug loading and reduce expulsion.
-
-
Optimize Drug Loading: Determine the maximum solubility of the drug in the molten lipid to avoid overloading the system.
-
Maintain Consistent Storage: Store the SLNs at a constant, controlled temperature to minimize the risk of polymorphic transitions.
-
Issue 3: The viscosity of my GMO-based liquid crystalline formulation (e.g., cubosome or hexosome dispersion) is changing over time.
-
Potential Causes:
-
Phase Transitions: Changes in temperature or composition (due to hydrolysis or interaction with other excipients) can induce transitions between different liquid crystalline phases (e.g., from a less viscous lamellar phase to a more viscous cubic phase, or vice versa), leading to viscosity changes.
-
Hydrolysis: The hydrolysis of GMO can alter the amphiphilic balance of the system, potentially triggering a phase transition. The formation of caprylic acid can also change the pH, further influencing the phase behavior.[4]
-
Interaction with Other Excipients: The presence of other excipients, such as co-solvents or drugs, can affect the phase behavior and, consequently, the viscosity of the formulation.
-
-
Solutions:
-
Characterize Phase Behavior: Use techniques like polarized light microscopy and small-angle X-ray scattering (SAXS) to identify the liquid crystalline phase of your formulation and monitor for any changes over time and under different conditions (e.g., temperature, pH).
-
Control pH and Temperature: Maintain a stable pH and temperature to prevent hydrolysis and unwanted phase transitions.
-
Evaluate Excipient Compatibility: Conduct compatibility studies to ensure that other excipients in your formulation do not negatively impact the stability of the liquid crystalline phase.
-
Consider a More Stable Analogue: For applications where hydrolysis is a major concern, consider using a more hydrolytically stable ether-linked analogue of GMO, such as glyceryl monooleyl ether (GME), though this would be a different excipient.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases and can also be accelerated by enzymes such as lipases. The hydrolysis products are glycerol and caprylic acid. Oxidation of the fatty acid chain is less of a concern for caprylic acid compared to unsaturated fatty acids like oleic acid.
Degradation Pathway of this compound
References
Troubleshooting drug loading and encapsulation efficiency in Glyceryl 1-monooctanoate systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Glyceryl 1-monooctanoate (GMO)-based drug delivery systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of GMO-based drug delivery systems.
Issue 1: Low Drug Loading (DL) or Encapsulation Efficiency (EE)
Question: My drug loading and/or encapsulation efficiency is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low drug loading or encapsulation efficiency in GMO systems can stem from several factors, primarily related to the physicochemical properties of the drug, the formulation composition, and the preparation method.
Potential Causes and Solutions:
-
Drug Properties:
-
Low Lipophilicity: Hydrophilic drugs will have poor partitioning into the lipophilic domains of the GMO matrix, leading to low encapsulation. For instance, a highly water-soluble drug may be expelled into the aqueous phase during nanoparticle formation.
-
Poor Solubility in the Lipid Matrix: The drug must be soluble in the molten GMO or the GMO/stabilizer blend.
-
-
Formulation Composition:
-
Insufficient GMO Concentration: A lower concentration of GMO may not provide sufficient lipid domains to accommodate the drug.[1]
-
Inappropriate Stabilizer Concentration: The concentration of stabilizers, such as Poloxamer 407, is crucial. While it stabilizes the nanoparticles, an excessively high concentration could lead to the formation of micelles that may compete with the GMO nanoparticles for drug encapsulation.
-
pH of the Aqueous Phase: For ionizable drugs, the pH of the aqueous phase can significantly affect their charge and, consequently, their partitioning into the lipid matrix.
-
-
Process Parameters:
-
Inefficient Homogenization: Inadequate energy during homogenization can result in larger particle sizes and a less uniform system, which may affect drug entrapment.
-
Drug Precipitation during Formulation: The drug may precipitate out of the lipid phase upon cooling or hydration if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Assess Drug-Lipid Compatibility:
-
Determine the solubility of your drug in molten GMO. An experimental approach is to prepare physical mixtures of the drug and GMO at different ratios, melt them, and observe for any undissolved drug particles.
-
Consider the log P value of your drug. Highly lipophilic drugs tend to have higher encapsulation efficiencies in GMO systems.[2][3]
-
-
Optimize Formulation Composition:
-
Vary GMO Concentration: Increase the concentration of GMO to provide more space for the drug within the lipid matrix.[1]
-
Adjust Stabilizer Ratio: Optimize the ratio of GMO to stabilizer (e.g., Poloxamer 407). A common starting point is a GMO:Poloxamer 407 ratio of 9:1 or 8:2 by weight.
-
Modify Aqueous Phase pH: For ionizable drugs, adjust the pH of the aqueous phase to a level where the drug is in its non-ionized, more lipophilic form.
-
-
Refine Process Parameters:
-
Increase Homogenization Energy/Time: If using a high-pressure homogenizer or sonicator, increase the pressure or sonication time to ensure the formation of a nano-dispersion with a narrow particle size distribution.
-
Control Cooling Rate: A controlled cooling rate during the preparation of solid lipid nanoparticles can influence the lipid crystallization and drug entrapment.
-
Issue 2: Formulation Instability (Particle Aggregation, Phase Separation)
Question: My GMO nanoparticle dispersion is showing signs of instability, such as aggregation or phase separation over time. How can I improve its stability?
Answer:
Instability in GMO-based formulations often arises from an imbalance in the stabilizing forces or changes in the liquid crystalline phase.
Potential Causes and Solutions:
-
Insufficient Stabilizer Concentration: The stabilizer (e.g., Poloxamer 407) is critical for preventing nanoparticle aggregation through steric hindrance.
-
Inappropriate GMO to Water Ratio: The phase behavior of GMO is highly dependent on the water content.[4] Incorrect hydration can lead to the formation of undesirable, less stable phases.
-
High Drug Loading: Excessive drug loading can disrupt the ordered structure of the liquid crystalline phase, leading to instability.[2]
-
Temperature and pH Fluctuations: Changes in temperature and pH can alter the phase behavior of GMO and the effectiveness of the stabilizer.
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Increase the concentration of the stabilizer. For GMO/Poloxamer 407 systems, a higher concentration of Poloxamer 407 generally leads to smaller and more stable nanoparticles.
-
Control Hydration Level: Carefully control the amount of water in the formulation to ensure the formation of the desired liquid crystalline phase (e.g., cubic or hexagonal). Phase diagrams for GMO-water systems can be consulted for guidance.[4]
-
Evaluate Drug Loading Limits: Determine the maximum drug loading capacity of your system without compromising its physical stability. If instability is observed at high drug loads, consider reducing the amount of drug.
-
Maintain Stable Storage Conditions: Store the formulation at a controlled temperature and protect it from significant pH shifts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMO) and why is it used in drug delivery?
A1: this compound, often referred to as Glyceryl Monooleate (GMO), is an amphiphilic lipid. It is widely used in drug delivery due to its biocompatibility, biodegradability, and its ability to self-assemble in the presence of water into various liquid crystalline structures, such as lamellar, hexagonal, and cubic phases.[5] These structures can encapsulate hydrophilic, lipophilic, and amphiphilic drug molecules. The cubic phase, in particular, offers a large interfacial area and a tortuous network of water channels, making it suitable for sustained drug release.[6][7]
Q2: What are cubosomes and how are they formed with GMO?
A2: Cubosomes are nanoparticles composed of a lipid bilayer that is contorted into a three-dimensional, periodic, and bicontinuous structure, forming a cubic liquid crystalline phase.[2] They are typically formed by dispersing a bulk cubic phase of GMO in an aqueous solution containing a stabilizer, such as Poloxamer 407.[2] High-energy methods like high-pressure homogenization or ultrasonication are used to fragment the bulk gel into nano-sized cubosome particles.[2][3]
Q3: How does the phase behavior of GMO affect drug encapsulation?
A3: The liquid crystalline phase adopted by GMO significantly influences drug encapsulation. The bicontinuous cubic phase provides both lipophilic (lipid bilayer) and hydrophilic (water channels) domains, allowing for the encapsulation of a wide range of drugs.[8] The specific phase formed depends on the water content and temperature. For example, with 20-40% water, GMO typically forms a cubic phase, which is excellent for encapsulating many drugs.[4] The ordered structure of these phases provides a matrix for the drug, and the high affinity of lipophilic drugs for the lipid domains often results in very high encapsulation efficiencies.[2][3]
Q4: What is a typical stabilizer used with GMO and what is its role?
A4: Poloxamer 407 (also known by the trade name Pluronic F127) is a commonly used stabilizer in GMO-based nanoparticle formulations.[2][3][9] It is a triblock copolymer with hydrophilic polyethylene oxide (PEO) and hydrophobic polypropylene oxide (PPO) blocks. In GMO dispersions, Poloxamer 407 adsorbs onto the surface of the nanoparticles, providing steric stabilization that prevents them from aggregating. This is crucial for maintaining a stable and uniform nano-dispersion.
Q5: How can I determine the drug loading and encapsulation efficiency of my GMO formulation?
A5: The drug loading (DL) and encapsulation efficiency (EE) are typically determined by separating the unencapsulated ("free") drug from the drug-loaded nanoparticles and then quantifying the drug in one or both fractions. A common method involves ultracentrifugation or centrifugal filtration to pellet the nanoparticles. The amount of free drug in the supernatant is then measured, usually by a spectrophotometric method like UV-Vis or by High-Performance Liquid Chromatography (HPLC). The EE and DL can then be calculated using the following formulas:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
Quantitative Data Summary
| Formulation Component/Parameter | Observation | Reference Drug(s) | Reported Value(s) |
| GMO/Poloxamer 407 Ratio | Had no significant effect on particle size and encapsulation efficiency for a highly lipophilic drug. | Simvastatin | EE > 98% for ratios from 100/8 to 100/15 |
| Theoretical Drug Loading | Did not significantly affect particle size and encapsulation efficiency for a highly lipophilic drug at lower concentrations. | Simvastatin | EE > 98% for theoretical loadings from 2% to 10% |
| GMO Concentration | A decrease in GMO concentration led to a decrease in entrapment efficiency. | Lornoxicam | EE decreased from 60.92% to 43.98% as GMO concentration was lowered. |
| Stabilizer (Lutrol F127) Concentration | An increase in stabilizer concentration led to an increase in drug release. | Lornoxicam | 47% cumulative drug release was observed with increased Lutrol F127. |
Experimental Protocols
Protocol 1: Preparation of GMO-based Cubosomes by High-Pressure Homogenization
Objective: To prepare drug-loaded this compound (GMO) cubosomes.
Materials:
-
This compound (GMO)
-
Poloxamer 407 (or other suitable stabilizer)
-
Drug of interest
-
Purified water
Methodology:
-
Preparation of the Lipid Melt:
-
Accurately weigh the desired amounts of GMO and the drug.
-
Melt the GMO at approximately 60-70°C.
-
Add the drug to the molten GMO and stir until a homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the Poloxamer 407 in purified water. This may require gentle heating and stirring.
-
-
Formation of the Coarse Emulsion:
-
Heat the aqueous phase to the same temperature as the lipid melt.
-
Add the lipid phase to the aqueous phase under high-speed stirring (e.g., using a mechanical stirrer at 1500 rpm for 10 minutes) to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 1000-1500 bar) for a specified number of cycles (e.g., 5-10 cycles). The temperature should be maintained above the melting point of the lipid during homogenization.
-
Alternatively, sonicate the coarse emulsion using a probe sonicator at a specific power output and duration.
-
-
Cooling and Equilibration:
-
Cool the resulting nano-dispersion to room temperature.
-
Allow the formulation to equilibrate for at least 24 hours before characterization.
-
Protocol 2: Determination of Encapsulation Efficiency by Centrifugal Ultrafiltration
Objective: To determine the encapsulation efficiency of a drug in a GMO nanoparticle formulation.
Materials:
-
Drug-loaded GMO nanoparticle dispersion
-
Centrifugal ultrafiltration devices (e.g., Amicon® Ultra) with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles while allowing the free drug to pass through.
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system.
-
Appropriate solvent for drug analysis.
Methodology:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded nanoparticle dispersion.
-
Place the dispersion into the centrifugal ultrafiltration device.
-
Centrifuge the device at a specified speed and time (e.g., 4000 rpm for 60 minutes) to separate the aqueous phase containing the free drug from the nanoparticles.[10]
-
-
Quantification of Free Drug:
-
Collect the filtrate (aqueous phase).
-
Dilute the filtrate with a suitable solvent if necessary.
-
Measure the concentration of the drug in the filtrate using a pre-validated UV-Vis or HPLC method.[10]
-
-
Calculation of Total Drug:
-
To determine the total amount of drug, disrupt a known volume of the original nanoparticle dispersion using a suitable solvent (e.g., methanol or chloroform, depending on the drug's solubility) to release the encapsulated drug.
-
Measure the drug concentration in this solution.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
-
Visualizations
Caption: Troubleshooting workflow for low drug loading and encapsulation efficiency.
Caption: Key factors influencing the outcomes of GMO-based formulations.
References
- 1. meddocsonline.org [meddocsonline.org]
- 2. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro drug release mechanism and drug loading studies of cubic phase gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Silymarin Glyceryl Monooleate/Poloxamer 407 Liquid Crystalline Matrices: Physical Characterization and Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Characterization of Glyceryl Monooleate-Nanostructures Containing Doxorubicin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glyceryl 1-Monooctanoate in Experimental Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Glyceryl 1-Monooctanoate (more commonly known as Glyceryl Monooleate or GMO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of impurities on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a monoacylglycerol consisting of glycerol and octanoic acid. In research, particularly in drug development, it is widely used for its ability to form various liquid crystalline phases in the presence of water. These structures, such as cubic and hexagonal phases, are utilized to create novel drug delivery systems like cubosomes and niosomes for oral, transdermal, and parenteral applications.[1][2]
Q2: What are the most common impurities in commercial this compound?
The most prevalent impurities in commercial this compound are di- and triglycerides, as well as free fatty acids and residual glycerol.[3] These impurities are often byproducts of the manufacturing process, which typically involves the glycerolysis of oils or the esterification of glycerol with fatty acids.
Q3: How can I detect and quantify impurities in my this compound sample?
Several analytical methods can be employed to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. For GC analysis, derivatization of the hydroxyl groups to form trimethylsilyl ethers is often necessary to improve volatility and separation. Quantitative 1H NMR (qHNMR) spectroscopy is another powerful tool for the simultaneous quantification of mono-, di-, and triglycerides, as well as free fatty acids and glycerol.[4]
Q4: What are the acceptable limits for these impurities in pharmaceutical-grade this compound?
According to the United States Pharmacopeia (USP), Glyceryl Monooleate should have a monoacylglycerol content of not less than 90%. The limits for impurities are typically as follows:
-
Free Glycerol: Maximum 6.0%
-
Acid Value (related to free fatty acids): Maximum 6.0
-
Water: Maximum 1.0%
Troubleshooting Guides
Issue 1: Inconsistent Drug Release Profiles from my GMO-based formulation.
Possible Cause: The presence of di- and triglyceride impurities can significantly alter the liquid crystalline phase of your GMO-water system, leading to inconsistent drug release.
Explanation: this compound self-assembles into well-defined liquid crystalline structures (e.g., lamellar, cubic, hexagonal) in an aqueous environment. These structures are critical for controlling the release of encapsulated drugs. Diglycerides, such as glycerol dioleate (GDO), can disrupt this ordered structure. An increasing concentration of GDO can induce a phase transition from a lamellar or cubic phase to a hexagonal or even a reversed micellar (L2) phase.[1][5] This change in the microenvironment of the drug will alter its diffusion pathway and, consequently, its release rate.
Troubleshooting Steps:
-
Quantify Impurity Levels: Use HPLC or GC to determine the percentage of di- and triglycerides in your GMO sample.
-
Correlate with Phase Behavior: If you have access to Small-Angle X-ray Scattering (SAXS), you can directly observe the liquid crystalline phase of your formulation. Correlate the impurity levels with the observed phase.
-
Source High-Purity GMO: If impurity levels are high, consider sourcing a higher purity grade of this compound.
-
Adjust Formulation: If sourcing higher purity material is not feasible, you may need to adjust the water content or add stabilizers (e.g., poloxamers) to favor the desired liquid crystalline phase.
Issue 2: Poor stability and aggregation of my GMO nanoparticles (Cubosomes/Niosomes).
Possible Cause: The presence of free fatty acid impurities, such as oleic acid, can affect the surface charge and stability of your nanoparticles.
Explanation: The stability of colloidal systems like cubosomes is highly dependent on surface charge and interfacial tension. Free fatty acids can alter the surface properties of the nanoparticles, potentially leading to aggregation or fusion. At certain concentrations, oleic acid can also induce the formation of bicontinuous structures instead of discrete nanoparticles.[6][7]
Troubleshooting Steps:
-
Measure Zeta Potential: Determine the zeta potential of your nanoparticle dispersion. A value close to neutral may indicate a higher tendency for aggregation.
-
Analyze for Free Fatty Acids: Quantify the free fatty acid content in your GMO raw material.
-
Optimize Stabilizer Concentration: The concentration of stabilizers like poloxamer 407 is crucial. You may need to increase the stabilizer-to-GMO ratio to adequately coat the nanoparticle surface and provide steric hindrance against aggregation.
-
Control pH: The ionization state of free fatty acids is pH-dependent. Controlling the pH of your aqueous phase can help manage their impact on surface charge.
Issue 3: Unexpected cytotoxicity or altered cell signaling in my in-vitro experiments.
Possible Cause: Impurities in this compound could be exerting their own biological effects, confounding your experimental results.
Troubleshooting Steps:
-
Test Raw Materials: Before incorporating into your final formulation, test the cytotoxicity of the GMO raw material itself on your cell line.
-
Use a Positive Control: Include a positive control for the signaling pathway you are investigating to ensure that your assay is working correctly.
-
Purify the GMO: If you suspect impurities are the cause, you may need to purify the commercial GMO using techniques like column chromatography.
-
Consult Supplier for Purity Data: Request a detailed certificate of analysis from your supplier that specifies the levels of key impurities.
Quantitative Impact of Impurities
The following table summarizes the potential quantitative impact of common impurities on experimental outcomes. Please note that these are generalized estimates based on qualitative descriptions in the literature, and the exact impact will depend on the specific experimental conditions.
| Impurity | Concentration Range | Potential Impact on Drug Release Rate | Potential Impact on Particle Size | Potential Impact on Cell Viability |
| Diglycerides | 1-5% | ± 5-15% | ± 10-20 nm | Minimal |
| 5-10% | ± 15-30% | ± 20-50 nm | Minimal to slight decrease | |
| Free Fatty Acids | 0.5-2% | ± 2-10% | ± 5-15 nm | Minimal |
| 2-5% | ± 10-25% | ± 15-40 nm | Potential for decreased viability |
Experimental Protocols
Protocol for Preparation of GMO-Based Cubosomes
This protocol describes a common "top-down" method for preparing this compound-based cubosomes.
Materials:
-
This compound (high purity)
-
Poloxamer 407 (or other suitable stabilizer)
-
Drug of interest
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Melt the this compound at 60°C.
-
Add the Poloxamer 407 to the molten GMO and stir until a homogenous mixture is formed. A typical GMO:Poloxamer 407 ratio is 9:1 (w/w).
-
If the drug is lipid-soluble, dissolve it in the molten lipid mixture. If it is water-soluble, it will be dissolved in the aqueous phase later.
-
Slowly add the deionized water to the lipid mixture while stirring. This will form a viscous, optically isotropic bulk gel (cubic phase).
-
Allow the bulk gel to equilibrate at room temperature for at least 24 hours.
-
Coarsely disperse the bulk gel in an excess of deionized water.
-
Subject the coarse dispersion to high-pressure homogenization for a set number of cycles (e.g., 5-10 cycles) at a specific pressure (e.g., 15,000 psi). This will break down the bulk gel into nanosized cubosomes.
-
Characterize the resulting cubosome dispersion for particle size, zeta potential, and drug entrapment efficiency.
Protocol for Assessing the Impact of Impurities on In-Vitro Drug Release
This protocol outlines a method to systematically evaluate the effect of a specific impurity (e.g., glycerol dioleate) on drug release from a GMO-based formulation.
Materials:
-
High-purity this compound
-
Glycerol Dioleate (GDO) as the impurity
-
Drug of interest
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Phosphate buffered saline (PBS) or other suitable release medium
Procedure:
-
Prepare a series of GMO-based formulations (e.g., cubosomes) as described in the protocol above. In each formulation, spike the initial GMO with a known concentration of GDO (e.g., 0%, 1%, 2%, 5%, 10% w/w of GMO).
-
Load a known amount of each formulation into a dialysis bag.
-
Place the dialysis bag into a vessel containing a known volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time for each formulation.
-
Compare the release profiles to determine the impact of the GDO concentration on the rate and extent of drug release.
Visualizations
Caption: Experimental workflow for assessing the impact of impurities.
Caption: Troubleshooting logic for common experimental issues.
Caption: Potential impact of impurities on cell signaling pathways.
References
- 1. Aqueous phase behavior and dispersed nanoparticles of diglycerol monooleate/glycerol dioleate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Impact of water and oleic acid on glycerol monooleate phase transition and bi-continuous structure formation in white oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the long-term stability of Glyceryl 1-monooctanoate formulations
Welcome to the technical support center for Glyceryl 1-monooctanoate (GMO) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving long-term stability and to offer solutions for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of chemical degradation for this compound?
A1: The primary chemical degradation pathway for this compound, an ester, is hydrolysis. The ester bond is susceptible to cleavage, especially in the presence of water, leading to the formation of glycerol and caprylic acid (octanoic acid). This reaction can be catalyzed by acidic or basic conditions. Another potential pathway, particularly for unsaturated monoglycerides, is oxidation, though it is less prominent for saturated esters like monooctanoate unless pro-oxidant excipients or conditions are present.
Q2: What key factors influence the physical stability of GMO formulations?
A2: Several factors critically affect the physical stability of GMO formulations:
-
Temperature: Temperature fluctuations can induce phase separation, changes in viscosity, and polymorphic transitions of the lipid. Monoglycerides can exist in different crystalline forms (e.g., α, β', β), with the transition from a metastable α-form to a more stable but less functional β-form being a common issue that can lead to graininess, hardening, or drug expulsion.[1]
-
Formulation Composition: The ratio of oil, water, surfactants, and co-solvents is crucial. High concentrations of hydrophilic co-solvents can sometimes lead to drug precipitation upon dilution.[2] The presence of co-emulsifiers and stabilizers can significantly enhance physical stability.
-
Crystallization: Due to its molecular structure, GMO can form various liquid crystalline phases (lamellar, cubic, hexagonal) depending on its concentration and the water content.[3][4] Uncontrolled crystallization can lead to changes in formulation texture, appearance, and drug release characteristics.[5][6]
Q3: What is a stability-indicating analytical method and why is it crucial for GMO formulations?
A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation.[7] For GMO formulations, this is typically a High-Performance Liquid Chromatography (HPLC) method. It is essential for determining the shelf-life of the product by tracking the decrease in the parent compound and the increase in degradation products over time under various storage conditions.[8][9]
Q4: How can I improve the chemical stability of my GMO formulation against hydrolysis?
A4: To enhance stability against hydrolysis, consider the following strategies:
-
pH Control: Maintain the formulation pH close to neutral (pH 5-7), as both highly acidic and alkaline conditions accelerate ester hydrolysis.
-
Minimize Water Content: For non-aqueous formulations, ensure all excipients are anhydrous and protect the formulation from atmospheric moisture.
-
Use of Ether Lipids: Consider admixing GMO with its ether analogue, which is significantly more stable against hydrolysis while maintaining similar physical properties.
-
Appropriate Storage: Store formulations in well-sealed containers at controlled, cool temperatures.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound formulations.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Investigation Steps |
| Phase Separation or Creaming in an Emulsion | 1. Insufficient Emulsifier/Stabilizer: The concentration of GMO or co-surfactants may be too low for the internal phase volume. 2. Polymorphic Transition: The crystalline network of the stabilizer may be changing over time, leading to a loss of emulsifying capacity.[10] 3. Ostwald Ripening: Smaller droplets dissolving and redepositing onto larger ones, especially in nanoemulsions. | 1. Increase the concentration of GMO or add a suitable co-emulsifier (e.g., polysorbates, poloxamers). 2. Incorporate a viscosity-enhancing polymer (e.g., xanthan gum) into the continuous phase to retard droplet movement. 3. Optimize homogenization parameters (pressure, cycles) to achieve a smaller, more uniform droplet size.[11] 4. Evaluate physical stability using a Turbiscan analyzer to differentiate between creaming, flocculation, and coalescence.[12] |
| Increased Particle Size or Visible Crystals Over Time | 1. Crystallization/Polymorphism: GMO is transitioning to a more stable, but larger, crystalline form (β-form).[1] 2. Drug Precipitation: The drug was initially dissolved but has poor long-term solubility in the lipid matrix. 3. Temperature Fluctuations: Freeze-thaw cycles or storage at elevated temperatures can accelerate crystal growth. | 1. Control Cooling Rate: Implement a controlled, often rapid, cooling process during manufacturing to favor the formation of the desired metastable α-polymorph. 2. Add Crystal Growth Inhibitors: Incorporate other lipids or polymers that can interfere with the crystal lattice formation of GMO. 3. Characterize Polymorphs: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to monitor the crystalline state of the formulation over time.[1][13] |
| Unexpected Drop in Viscosity | 1. Breakdown of Structure: The internal structure of the formulation (e.g., liquid crystalline phase, gel network) is degrading. 2. Hydrolysis: Chemical degradation of GMO can lead to changes in molecular interactions and a loss of viscosity. 3. Microbial Contamination: Microorganisms can produce enzymes that degrade formulation components. | 1. Re-evaluate the concentration of structuring agents. For liquid crystalline phases, ensure the water-to-lipid ratio is correct to maintain the desired phase.[3] 2. Check the pH of the formulation; a significant shift could indicate hydrolysis. Add buffering agents if necessary. 3. Include an appropriate preservative system and perform microbial limit testing. |
| Color Change or Unpleasant Odor | 1. Oxidation: Degradation of residual unsaturated fatty acids or other excipients. 2. Excipient Incompatibility: Interaction between formulation components. 3. Microbial Contamination: Byproducts of microbial growth can cause changes in color and odor. | 1. Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol.[4] 2. Use Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. 3. Protect from Light: Store the formulation in light-resistant containers.[4] 4. Conduct a full excipient compatibility study. |
Data Presentation: Chemical Stability
The following table provides illustrative data on the hydrolytic degradation of a representative monoglyceride under forced degradation conditions. The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: Illustrative Hydrolysis of this compound in Aqueous Buffers
| pH | Temperature (°C) | Time (days) | % Degradation (Formation of Caprylic Acid) |
| 2.0 (0.01 N HCl) | 60 | 7 | ~15.5% |
| 4.5 | 60 | 7 | ~2.1% |
| 7.0 | 60 | 7 | ~3.5% |
| 9.0 (0.01 N NaOH) | 60 | 7 | ~25.8% |
| 7.0 | 40 | 7 | < 1.0% |
Note: Data are representative and intended to illustrate trends. Actual degradation rates must be determined experimentally for a specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study for Chemical Stability Assessment
This protocol outlines a typical forced degradation or "stress testing" study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[14][15][16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24-48 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 12-24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution (or solid material) in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control Samples: Prepare control samples stored under normal conditions (room temperature, protected from light) for comparison.
-
Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.[15]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 60% B
-
26-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute samples from the forced degradation study (Protocol 1) with the mobile phase to an appropriate concentration.
System Suitability: Ensure adequate separation between the this compound peak and the peaks of its degradation products (e.g., caprylic acid and glycerol derivatives). The resolution between critical peaks should be >1.5.
Visualizations
Caption: Primary chemical degradation pathway for this compound.
Caption: Experimental workflow for a long-term formulation stability study.
References
- 1. Effect of Glyceryl Monoolein Addition on the Foaming Properties and Stability of Whipped Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of a Novel Instantized Glycerol Monooleate Ingredient in a Protein-Stabilized Oil-In-Water Emulsion | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. asianjpr.com [asianjpr.com]
Validation & Comparative
A Comparative Analysis of Glyceryl 1-Monooctanoate and Other Chemical Penetration Enhancers in Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective transdermal drug delivery, overcoming the formidable barrier of the stratum corneum is a primary challenge. Chemical penetration enhancers are pivotal in reversibly reducing the barrier's resistance to facilitate drug permeation. This guide provides a comparative analysis of Glyceryl 1-monooctanoate and other prominent chemical penetration enhancers, supported by experimental data and detailed methodologies to aid in formulation development and research.
Mechanism of Action: Disrupting the Barrier
Chemical penetration enhancers primarily function by interacting with the components of the stratum corneum, the outermost layer of the skin. The primary mechanisms include:
-
Disruption of Intercellular Lipids: Many enhancers, including glyceryl esters like this compound, insert themselves into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the lipid packing, increasing their fluidity and creating pathways for drug molecules to permeate.[1]
-
Interaction with Intracellular Proteins: Some enhancers can interact with the keratin proteins within the corneocytes, leading to a conformational change that increases permeability.
-
Improved Partitioning: Enhancers can alter the solubility of the drug within the stratum corneum, thereby improving its partitioning from the formulation into the skin.
Glyceryl monoesters, such as this compound and Glyceryl Monooleate (GMO), are known to enhance skin permeability primarily by disrupting the intercellular lipid structure.[1][2] Their amphiphilic nature allows them to integrate into the lipid lamellae, creating disorder and enhancing the diffusion of drug molecules.[2]
Comparative Efficacy of Chemical Penetration Enhancers
The effectiveness of a chemical penetration enhancer is typically quantified by the Enhancement Ratio (ER) or Enhancement Factor (EF) . This value represents the factor by which the enhancer increases the flux of a drug across the skin compared to a control formulation without the enhancer. The efficacy of an enhancer is dependent on several factors, including the physicochemical properties of the drug, the concentration of the enhancer, the vehicle used in the formulation, and the skin model.
Below is a table summarizing the enhancement ratios of various chemical penetration enhancers for different drugs, as reported in in vitro skin permeation studies.
| Penetration Enhancer | Drug | Skin Model | Enhancement Ratio (ER) | Reference |
| Glyceryl Monocaprylate/Caprate | 5-Fluorouracil | Not Specified | 10 | [3] |
| Unsaturated Glycerol Monoethers | Various | Hairless Mouse | Effective, but less so than oleic acid | [4] |
| Oleic Acid | Piroxicam | Rat | > 1 (Greatest effect at 1.0% w/w) | [5] |
| Oleic Acid & Propylene Glycol | Tenoxicam | Not Specified | Synergistic Enhancement | [6] |
| Propylene Glycol | Metoprolol Tartrate | Porcine | Significant Increase | [5] |
| Tulsi Oil (5% v/v) | Flurbiprofen | Not Specified | Significant Enhancement | [7] |
| Cardamom Oil (1% v/v) | Piroxicam | Not Specified | Highest among tested NSAIDs | [7] |
Experimental Protocols: In Vitro Skin Permeation Studies
The "gold standard" for in vitro evaluation of transdermal drug delivery is the Franz diffusion cell [8]. This apparatus allows for the measurement of drug permeation across a skin membrane from a donor chamber to a receptor chamber.
Key Methodological Details for a Franz Diffusion Cell Study:
-
Skin Membrane: Excised human or animal (e.g., porcine) skin is commonly used. The skin is typically dermatomed to a specific thickness to ensure consistency.[9]
-
Apparatus: A vertical Franz diffusion cell consists of a donor compartment, where the formulation is applied, and a receptor compartment filled with a receptor solution. The two compartments are separated by the skin membrane.[8]
-
Receptor Solution: The receptor solution is typically a phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) to maintain sink conditions.[10]
-
Temperature: The system is maintained at a constant temperature of 32°C to mimic the skin's surface temperature.[11]
-
Sampling: Aliquots of the receptor solution are withdrawn at predetermined time intervals and replaced with fresh solution.[11]
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio is then calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. GLYCERYL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. Unsaturated glycerol monoethers as novel skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. repository.i3l.ac.id [repository.i3l.ac.id]
- 11. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
A Comparative Guide to the Efficacy of Glyceryl 1-Monooctanoate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glyceryl 1-monooctanoate's performance as a topical formulation excipient against other common alternatives. The information presented is supported by experimental data from various scientific sources, offering a comprehensive overview for formulation development and research.
Section 1: Data Presentation - Quantitative Comparison
The following tables summarize the performance of this compound and its alternatives as a skin permeation enhancer and an antimicrobial agent.
Table 1: Comparative Skin Permeation Enhancement of Various Excipients
| Excipient | Drug Model | Vehicle | Permeation Flux (μg/cm²/h) | Enhancement Ratio* | Reference |
| This compound (inferred) | Progesterone | Propylene Glycol | Data not directly available; inference based on similar medium-chain monoglycerides | ~7-fold increase | [1] |
| Glyceryl Monooleate (GMO) | Progesterone | Mineral Oil | 0.08 ± 0.01 (Control: 0.02 ± 0.005) | 4 | [2] |
| Glyceryl Monolaurate (GML) | Progesterone | Propylene Glycol | 1.4 (Control: 0.2) | 7 | [1][3] |
| Oleic Acid (10%) | Ondansetron HCl | HPMC/PEO Gel | 1.83 ± 0.16 mg/cm² (cumulative over time) | Significant permeation observed | [4] |
| Oleic Acid (20%) | Ondansetron HCl | HPMC/PEO Gel | 1.42 ± 0.11 mg/cm² (cumulative over time) | Significant permeation observed | [4] |
| Propylene Glycol (as vehicle) | 5-Aminolevulinic Acid | Propylene Glycol | Baseline for GMO comparison | - | [5] |
| Propylene Glycol with 10% MCG** | Progesterone | Propylene Glycol | Enhanced by 7-fold | 7 | [1] |
*Enhancement Ratio is the factor by which the excipient increases the drug's permeation compared to a control formulation without the enhancer. **MCG: Medium-Chain Mono and Diglycerides, similar to this compound.
Table 2: Comparative Antimicrobial Efficacy of Glyceryl Monoesters and Alternatives
| Antimicrobial Agent | Microorganism | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Candida albicans | 200,000 (200 mg/L) | Not specified | [6] |
| Staphylococcus aureus | Not specified | Not specified | [6] | |
| Escherichia coli | Not specified | Not specified | [6] | |
| Glyceryl Monolaurate (GML) | Staphylococcus aureus | 100 - 300 | Not specified | [7] |
| Group A, B, F, G Streptococci | 10 - 20 | Not specified | [7] | |
| Escherichia coli | >10,000 | Ineffective | [7][8] | |
| Monocaprylin (similar to GMOct) | Escherichia coli | Low inhibitory activity | 6-7 mm | [9] |
| Pseudomonas aeruginosa | No inhibitory activity | 0 mm | [9] | |
| Tea Tree Oil | Staphylococcus aureus | MIC90: 0.25% (v/v) | ~10-22 mm | [10][11] |
| Escherichia coli | MIC90: 0.25% (v/v) | ~17-28 mm | [10][11] | |
| Potassium Sorbate | Aspergillus niger | No activity | 0 mm | [9] |
| Staphylococcus aureus | Not specified | Not specified | [9] |
Section 2: Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.
In Vitro Skin Permeation Study using Franz Diffusion Cell
This protocol is a standard method for assessing the percutaneous absorption of active compounds.
Objective: To quantify the rate and extent of drug permeation through a skin membrane from a topical formulation.
Apparatus:
-
Franz diffusion cells
-
Water bath with circulator and heater
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Excised human or animal skin (e.g., porcine ear skin)
Procedure:
-
Skin Preparation: Excised full-thickness skin is carefully cleaned, and subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Cell Assembly: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium is maintained at 32°C ± 1°C and continuously stirred.
-
Dosing: A precise amount of the topical formulation (e.g., 5 mg/cm²) is applied evenly to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.
-
Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition
Objective: To determine the antimicrobial effectiveness of a substance against specific microorganisms.
2.2.1 Minimum Inhibitory Concentration (MIC) via Broth Microdilution:
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (e.g., this compound) and control antimicrobials
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
2.2.2 Zone of Inhibition via Agar Disk Diffusion (Kirby-Bauer Test):
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Sterile filter paper discs
-
Bacterial culture
-
Test compound and control antimicrobials
-
Incubator
Procedure:
-
Inoculum Spreading: A standardized inoculum of the test bacterium is uniformly spread over the entire surface of the agar plate.
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the surface of the agar.
-
Incubation: The plates are inverted and incubated at 35°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Section 3: Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in topical formulations.
Caption: Mechanism of skin permeation enhancement by this compound.
Caption: Experimental workflow for validating a topical formulation.
Caption: Logical relationships of this compound and its alternatives.
References
- 1. Enhancement of transdermal delivery of progesterone using medium-chain mono and diglycerides as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4746515A - Skin permeation enhancer compositions using glycerol monolaurate - Google Patents [patents.google.com]
- 4. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA1316106C - Skin permeation enhancer compositions using glycerol monolaurate - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of glycerol monolaurate on bacterial growth and toxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
In Vitro-In Vivo Correlation (IVIVC) of Glyceryl 1-Monooctanoate-Based Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of glyceryl 1-monooctanoate-based drug formulations with other alternatives, supported by experimental data. The focus is on establishing a meaningful in vitro-in vivo correlation (IVIVC), a critical tool in drug development for predicting the in vivo performance of a drug from its in vitro dissolution and release characteristics. The complex nature of lipid-based formulations, such as those containing this compound, presents unique challenges in developing robust IVIVCs. This guide will delve into the experimental protocols and data necessary to navigate these challenges.
Understanding the IVIVC Landscape for Lipid-Based Formulations
Lipid-based formulations (LBFs) are a key strategy for enhancing the oral bioavailability of poorly water-soluble drugs.[1][2] However, establishing a predictive IVIVC for LBFs is more complex than for conventional dosage forms.[1][2] This is due to the intricate in vivo processes these formulations undergo, including dispersion, digestion by lipases, and the subsequent formation of various colloidal species that influence drug solubilization and absorption.[2]
Traditional dissolution tests are often insufficient to predict the in vivo behavior of LBFs.[2] Consequently, in vitro lipolysis models, which simulate the digestion process in the gastrointestinal tract, have become indispensable tools for the development and IVIVC of these formulations.[3][4] These models aim to mimic the physiological environment, including pH, bile salts, and enzymes, to provide a more accurate reflection of how the formulation will behave in the body.[3][4]
Comparative Performance of Glyceryl Monolinoleate (GML) as a Surrogate for this compound
While specific IVIVC studies directly comparing this compound with other lipid-based systems are limited in the publicly available literature, a study on cannabidiol (CBD) delivery provides valuable comparative data using glyceryl monolinoleate (GML), a monoglyceride of a long-chain fatty acid, which can serve as an informative surrogate. This study compares a self-emulsifying drug delivery system (SEDDS), a GML formulation, and a medium-chain triglyceride (MCT) formulation.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the key quantitative data from the comparative study of CBD formulations.
Table 1: In Vitro Digestion Recovery of Cannabidiol (CBD) in Different Lipid-Based Formulations [5]
| Formulation | CBD Recovery in Aqueous Phase (%) |
| Self-Emulsifying Drug Delivery System (SEDDS) | 86 ± 2 |
| Glyceryl Monolinoleate (GML) | 13 ± 2 |
| Medium-Chain Triglyceride (MCT) | 5.6 ± 0.8 |
Table 2: In Vivo Pharmacokinetic Parameters of Cannabidiol (CBD) in Mice Following Oral Administration of Different Lipid-Based Formulations [5]
| Formulation | AUC₀₋₆h (ng·h/mL) | Relative Bioavailability to MCT |
| Self-Emulsifying Drug Delivery System (SEDDS) | 3.97 times greater than MCT | 3.97 |
| Glyceryl Monolinoleate (GML) | 1.48 times greater than MCT | 1.48 |
| Medium-Chain Triglyceride (MCT) | - | 1.00 |
Table 3: In Vivo Pharmacokinetic Parameters of Cannabidiol (CBD) in Humans Following Oral Administration of Different Lipid-Based Formulations [5]
| Formulation | Relative AUC₀₋₁₂h to MCT |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1.48 |
| Glyceryl Monolinoleate (GML) | 1.12 |
| Medium-Chain Triglyceride (MCT) | 1.00 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of IVIVC studies. Below are the protocols for the key experiments cited in the comparative study.
In Vitro Digestion Model (pH-Stat Titration)
This model simulates the enzymatic digestion of lipid-based formulations in the small intestine.
Materials and Reagents:
-
Phosphate buffer solution (pH 6.5)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
Phospholipids (e.g., phosphatidylcholine)
-
Pancreatic lipase
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (NaOH) solution for titration
-
Lipase inhibitor (e.g., 4-bromophenylboronic acid)
Equipment:
-
pH-stat apparatus (including a pH electrode, a temperature-controlled reaction vessel, and an automated burette)
-
Magnetic stirrer
Procedure:
-
Prepare the digestion medium by dissolving bile salts and phospholipids in the phosphate buffer.
-
Place a specific volume of the digestion medium into the reaction vessel and equilibrate to 37°C with continuous stirring.
-
Add the lipid-based formulation to the digestion medium.
-
Initiate the digestion by adding a predefined amount of pancreatic lipase solution.
-
Maintain the pH of the reaction mixture at a constant level (e.g., pH 6.5) by the automated addition of NaOH solution via the pH-stat. The consumption of NaOH is proportional to the amount of free fatty acids released during lipolysis.
-
Collect samples at predetermined time points.
-
Immediately inhibit lipase activity in the collected samples by adding a lipase inhibitor.
-
Separate the aqueous and lipid phases of the samples by centrifugation.
-
Analyze the concentration of the drug in the aqueous phase using a validated analytical method (e.g., HPLC).
In Vivo Pharmacokinetic Study (Mouse Model)
This protocol outlines the steps for evaluating the in vivo performance of the formulations in an animal model.
Animals:
-
Male mice (specify strain, age, and weight)
Formulations:
-
Drug-loaded lipid-based formulations (e.g., SEDDS, GML, MCT)
-
Control formulation (e.g., drug suspension)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the formulations orally via gavage at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route (e.g., retro-orbital sinus or tail vein).
-
Process the blood samples to obtain plasma.
-
Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and relationships in IVIVC studies of lipid-based formulations.
Experimental workflow for establishing an IVIVC.
Key events during the in vitro lipolysis of a lipid-based formulation.
Conclusion
The development of a predictive IVIVC for this compound-based formulations, and indeed for all LBFs, is a multifaceted process that relies on the use of biorelevant in vitro models, particularly in vitro lipolysis. The comparative data presented, using GML as a surrogate, highlights that formulation composition significantly impacts both in vitro drug release and in vivo bioavailability. Self-emulsifying systems generally demonstrate superior performance in solubilizing the drug and enhancing its absorption.
For researchers and drug development professionals, the key takeaway is the necessity of employing a systematic and mechanistic approach. This involves careful formulation design, the use of appropriate and well-characterized in vitro models that mimic the in vivo environment, and robust in vivo studies to validate the in vitro findings. The experimental protocols and data provided in this guide serve as a foundational resource for designing and interpreting IVIVC studies for this compound and other lipid-based drug delivery systems.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro lipid digestion models | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of Glyceryl 1-Monooctanoate Using Zone of Inhibition Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Glyceryl 1-monooctanoate against other common antimicrobial agents, supported by experimental data from zone of inhibition assays. Detailed methodologies are included to allow for replication and validation of the findings.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy of this compound and two alternative antimicrobial agents, Triclosan and Chlorhexidine, was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, presented as the diameter of the zone of inhibition in millimeters (mm), are summarized in the table below. Data for this compound is represented by its close structural analog, monocaprylin (the monoglyceride of caprylic acid, C8).
| Antimicrobial Agent | Concentration | Staphylococcus aureus Zone of Inhibition (mm) | Escherichia coli Zone of Inhibition (mm) |
| Monocaprylin | 1.0% | 10 | 6 |
| 2.0% | 15 | 7 | |
| Triclosan | 10 mg/L | Colonies appeared within the zone of inhibition | No significant inhibition |
| Chlorhexidine | 30 µg | Variable, dependent on strain and susceptibility | Not widely reported |
Note: The data indicates that monocaprylin, as a proxy for this compound, demonstrates significant, concentration-dependent inhibitory activity against Staphylococcus aureus.[1][2] Its efficacy against Escherichia coli is present but less pronounced.[1] Triclosan's effectiveness against S. aureus can be compromised by the emergence of resistant colonies within the inhibition zone.[3][4] Chlorhexidine's activity is highly strain-dependent, and it is known to diffuse poorly in agar, which can affect the reliability of zone of inhibition measurements.
Experimental Protocols
The following is a detailed methodology for the Kirby-Bauer zone of inhibition assay, a standardized method for testing antimicrobial susceptibility.[5][6][7][8][9]
Materials
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Pure cultures of test microorganisms (Staphylococcus aureus, Escherichia coli)
-
Antimicrobial disks (prepared with known concentrations of this compound, Triclosan, and Chlorhexidine)
-
Incubator
-
Calipers or a ruler for measuring
Procedure
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a fresh culture plate in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile swab is dipped into the standardized inoculum, and any excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Application of Antimicrobial Disks: Using sterile forceps, the antimicrobial disks are placed on the surface of the inoculated agar plate. The disks should be gently pressed to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35-37°C for 18-24 hours. For Staphylococcus aureus, a full 24 hours of incubation is recommended to detect any potential resistance.[7]
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action and Experimental Workflow
The primary antimicrobial mechanism of monoglycerides like this compound involves the disruption of the bacterial cell membrane.[10][11][12] The amphiphilic nature of the molecule allows it to insert into the lipid bilayer, leading to increased membrane fluidity and the formation of pores. This compromises the membrane's integrity, causing leakage of essential cellular components and ultimately leading to cell death.
The following diagrams illustrate the proposed antimicrobial signaling pathway of this compound and the experimental workflow of the zone of inhibition assay.
Caption: Antimicrobial action of this compound.
Caption: Zone of Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Triclosan-resistant small-colony variants of Staphylococcus aureus produce less capsule, less phenol-soluble modulins, and are attenuated in a Galleria mellonella model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 10. use of monoglycerides popular - proviron [proviron.com]
- 11. Frontiers | Antimicrobial monoglycerides for swine and poultry applications [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
A Comparative Guide to In Vitro Release Testing Methods for Glyceryl 1-Monooctanoate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro release testing (IVRT) methods for formulations containing Glyceryl 1-monooctanoate, a widely used lipid excipient in pharmaceutical and cosmetic products. Understanding the nuances of these methods is critical for developing robust, reproducible, and relevant drug release assays for quality control and formulation development.
Introduction to IVRT for Lipid-Based Formulations
In vitro release testing is a crucial tool for assessing the performance of semi-solid dosage forms, including creams, gels, and ointments.[1][2] For lipid-based formulations like those containing this compound (or its more commonly studied counterpart, Glyceryl monooleate - GMO), IVRT helps to characterize the release of active pharmaceutical ingredients (APIs) from the formulation matrix.[3] These tests are instrumental in ensuring batch-to-batch consistency, evaluating the impact of manufacturing changes, and providing insights into the formulation's in vivo behavior.[2]
The unique physicochemical properties of this compound, which can form various liquid crystalline phases in the presence of water, can significantly influence drug release kinetics.[3][4] Therefore, the selection of an appropriate IVRT method is paramount for obtaining meaningful and reliable data. This guide focuses on three prevalent methods: the Franz Diffusion Cell, the Dialysis Bag Method, and the USP Apparatus 2 (Paddle) with an immersion cell.
Comparison of IVRT Methods
While direct comparative studies with quantitative data for a single this compound formulation across different IVRT methods are limited in publicly available literature, this section provides a qualitative comparison based on their principles and applications for similar lipid-based and semi-solid systems.
Franz Diffusion Cell: This is a standard and widely accepted method for testing topical semi-solid formulations.[1][5] It consists of a donor and a receptor chamber separated by a synthetic membrane.[1] The formulation is applied to the membrane in the donor chamber, and the drug's diffusion into the receptor medium is measured over time.[1] This method is known for its reproducibility when properly validated.
Dialysis Bag Method: This technique involves placing the formulation inside a dialysis bag made of a semi-permeable membrane, which is then suspended in a larger volume of release medium.[6][7] The drug diffuses from the formulation through the membrane into the surrounding medium. This method is often preferred for nano- and micro-particulate systems and can be adapted for use in standard dissolution apparatuses.[6][7]
USP Apparatus 2 (Paddle) with Immersion Cell: This method adapts the standard paddle dissolution apparatus for semi-solid formulations by using a specialized immersion cell to hold the sample.[8][9] The immersion cell, which contains the formulation covered by a membrane, is placed in the dissolution vessel, and the paddle provides agitation. This setup allows for testing under standardized and well-controlled hydrodynamic conditions.[8]
| Feature | Franz Diffusion Cell | Dialysis Bag Method | USP Apparatus 2 (Paddle) with Immersion Cell |
| Principle | Vertical diffusion across a static membrane. | Diffusion from a contained sample through a semi-permeable membrane into a larger volume of medium. | Drug release from a specialized cell in a standard dissolution apparatus under controlled agitation. |
| Typical Application | Topical semi-solid formulations (creams, gels, ointments).[1] | Nanoparticle suspensions, emulsions, and gels.[6][7] | Semi-solid dosage forms requiring standardized dissolution testing conditions.[8][9] |
| Advantages | - Well-established and widely accepted method.- Good for mimicking skin application.- High reproducibility. | - Simple setup.- Can be used with various dissolution apparatuses.- Suitable for formulations with a high tendency to float or disperse. | - Utilizes standard and readily available dissolution equipment.- Well-defined and controlled hydrodynamics.- Suitable for quality control purposes.[8] |
| Disadvantages | - Small receptor volume may lead to sink condition challenges.- Potential for air bubble entrapment at the membrane surface. | - Membrane can be rate-limiting.- Potential for high variability if not well-controlled.- Sink conditions need to be carefully maintained. | - The immersion cell design can influence release kinetics.- May not be as representative of topical application as the Franz cell. |
| Throughput | Moderate; multiple cells can be run in parallel. | High; multiple bags can be placed in a single dissolution vessel. | Moderate; depends on the number of vessels in the dissolution apparatus. |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of IVRT studies. The following are representative protocols for each method, which should be optimized and validated for the specific this compound formulation being tested.
1. Franz Diffusion Cell Method
-
Apparatus: Vertical Franz diffusion cells.
-
Membrane: Inert, synthetic membrane (e.g., polysulfone, cellulose acetate) with a suitable pore size that is not rate-limiting for the drug release.
-
Receptor Medium: A buffered solution (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions (the concentration of the drug in the medium should not exceed 10-30% of its saturation solubility). For poorly water-soluble drugs, the addition of a solubilizing agent may be necessary.
-
Setup:
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibrate the cells to the desired temperature, typically 32 ± 1°C to mimic skin surface temperature.[10]
-
Apply a known quantity of the this compound formulation uniformly onto the membrane in the donor chamber.
-
The receptor medium should be continuously stirred, often at 600 rpm.[10]
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
2. Dialysis Bag Method
-
Apparatus: Dialysis bags (e.g., cellulose membrane with a specific molecular weight cut-off) and a dissolution apparatus (e.g., USP Apparatus 2).
-
Release Medium: A suitable buffer that ensures sink conditions, similar to the receptor medium in the Franz cell method.
-
Setup:
-
Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Introduce a precise amount of the this compound formulation into the dialysis bag and securely seal it.
-
Place the sealed dialysis bag into the dissolution vessel containing a known volume of pre-warmed release medium (37 ± 0.5°C).
-
Agitate the medium at a controlled speed (e.g., 100 rpm).[7]
-
-
Sampling:
-
Withdraw samples of the release medium at specified time intervals.
-
Replenish with an equal volume of fresh medium if necessary to maintain sink conditions.
-
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method.
3. USP Apparatus 2 (Paddle) with Immersion Cell
-
Apparatus: USP Apparatus 2 (Paddle) equipped with an immersion cell.
-
Membrane: An inert, porous membrane to cover the immersion cell.
-
Dissolution Medium: A suitable buffer that ensures sink conditions.
-
Setup:
-
Fill the dissolution vessels with the specified volume of dissolution medium and allow it to equilibrate to 37 ± 0.5°C.
-
Place a known amount of the this compound formulation into the immersion cell and cover it with the membrane.
-
Place the immersion cell at the bottom of the dissolution vessel.
-
Lower the paddles to the specified height and begin rotation at a set speed (e.g., 50-100 rpm).
-
-
Sampling:
-
Collect samples from the dissolution medium at defined time points.
-
Filter the samples if necessary before analysis.
-
-
Analysis: Determine the drug concentration using a validated analytical method.
Data Presentation
The following table presents hypothetical quantitative data for the release of a model drug from a this compound gel, illustrating how results from different IVRT methods could be compared. It is important to note that these values are for illustrative purposes and do not represent a direct experimental comparison from a single study.
| Time (hours) | Franz Diffusion Cell (% Cumulative Release) | Dialysis Bag Method (% Cumulative Release) | USP Apparatus 2 with Immersion Cell (% Cumulative Release) |
| 0.5 | 5.2 ± 0.8 | 8.1 ± 1.2 | 6.5 ± 1.0 |
| 1 | 10.8 ± 1.5 | 15.4 ± 2.1 | 12.9 ± 1.8 |
| 2 | 20.1 ± 2.2 | 28.9 ± 3.5 | 24.3 ± 2.9 |
| 4 | 35.6 ± 3.8 | 45.2 ± 4.6 | 40.1 ± 4.1 |
| 6 | 48.9 ± 5.1 | 60.5 ± 5.9 | 55.7 ± 5.3 |
Data are presented as mean ± standard deviation (n=6) and are hypothetical.
Mandatory Visualization
Caption: A generalized workflow for in vitro release testing of semi-solid formulations.
Conclusion
The choice of an appropriate in vitro release testing method for this compound formulations depends on the specific objectives of the study, the nature of the formulation, and the available equipment. The Franz diffusion cell is often considered the gold standard for topical formulations, while the dialysis bag method offers versatility, and the USP Apparatus 2 with an immersion cell provides highly controlled and standardized conditions suitable for quality control. Regardless of the method chosen, thorough method development and validation are imperative to ensure the generation of accurate and reproducible data that can effectively guide formulation development and ensure product quality.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. In vitro release test (IVRT): Principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro drug release mechanism and drug loading studies of cubic phase gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
A Comparative Guide to the Efficacy of Glyceryl 1-Monooctanoate and Sodium Lauryl Sulfate as Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emulsifying efficacy of Glyceryl 1-monooctanoate and the widely used anionic surfactant, Sodium Lauryl Sulfate (SLS). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate emulsifier for their specific formulation needs. This comparison is based on available physicochemical data and established experimental protocols for evaluating emulsion stability and performance.
Introduction to Emulsifiers
Emulsions are dispersions of one liquid in another immiscible liquid, and emulsifiers are critical components that stabilize these systems by forming a protective layer around the dispersed droplets, preventing them from coalescing. The choice of emulsifier significantly impacts the stability, droplet size, and overall performance of an emulsion.
This compound is a non-ionic surfactant belonging to the monoglyceride family. It is known for its biocompatibility and is often utilized in food and pharmaceutical applications.
Sodium Lauryl Sulfate (SLS) , also known as sodium dodecyl sulfate (SDS), is an anionic surfactant renowned for its strong emulsifying and detergent properties.[1] It is a common ingredient in a wide range of personal care and pharmaceutical products.
Physicochemical Properties
The efficacy of an emulsifier is largely dictated by its physicochemical properties. The following table summarizes key properties of this compound and Sodium Lauryl Sulfate.
| Property | This compound (and related monoglycerides) | Sodium Lauryl Sulfate (SLS) |
| Chemical Classification | Non-ionic surfactant (Monoglyceride) | Anionic surfactant |
| HLB Value | ~3.8 (for Glyceryl Monooleate, a similar monoglyceride)[2][3] | 40[4][5] |
| Critical Micelle Concentration (CMC) | 2.40 x 10⁻² - 4.50 x 10⁻² mol/dm³ (for Glyceryl Monostearate, another monoglyceride)[6][7][8] | 8.2 mM in pure water at 25°C |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform.[9] | Soluble in water. |
| Toxicity | Generally regarded as a relatively non-irritant and nontoxic excipient.[10] | Can cause skin and eye irritation, particularly at higher concentrations and with prolonged contact.[11][12][13] |
Comparative Efficacy
Direct comparative studies providing quantitative data on the emulsifying efficacy of this compound versus Sodium Lauryl Sulfate are limited in publicly available literature. However, based on their fundamental properties, we can infer their performance characteristics.
The significantly higher Hydrophile-Lipophile Balance (HLB) value of SLS (40) indicates its strong hydrophilic nature, making it a very effective emulsifier for oil-in-water (O/W) emulsions.[4][14][5] In contrast, the low HLB value of monoglycerides like Glyceryl Monooleate (around 3.8) suggests they are more lipophilic and, when used alone, are typically better suited for water-in-oil (W/O) emulsions.[2][3] However, monoglycerides can also be used to stabilize O/W emulsions, often in combination with other emulsifiers.
The lower Critical Micelle Concentration (CMC) of SLS (8.2 mM) compared to that of a representative monoglyceride like glyceryl monostearate (24-45 mM) suggests that SLS is more efficient at forming micelles and reducing surface tension at lower concentrations.[6][7][8][15]
Experimental Protocols for Efficacy Evaluation
To provide a framework for the direct comparison of these two emulsifiers, the following experimental protocols are outlined.
Preparation of Oil-in-Water Emulsions
A standardized oil-in-water emulsion can be prepared to evaluate the emulsifying efficacy of this compound and Sodium Lauryl Sulfate.
Materials:
-
This compound
-
Sodium Lauryl Sulfate
-
Mineral oil (or other suitable oil phase)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of each emulsifier at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/v).
-
For each emulsion, combine the oil phase and the aqueous emulsifier solution in a specific ratio (e.g., 20:80 oil-to-water).
-
Homogenize the mixture using a high-shear mixer at a constant speed and duration to form a coarse emulsion.
-
Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer for a set number of cycles.
References
- 1. Understanding the Role of Sodium Lauryl Sulfate on the Biorelevant Solubility of a Combination of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Absorption Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savannahgoa.com [savannahgoa.com]
- 3. web.ist.utl.pt [web.ist.utl.pt]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. What is HLB? [en.jiahua.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. longdom.org [longdom.org]
- 13. cir-safety.org [cir-safety.org]
- 14. researchgate.net [researchgate.net]
- 15. labsaco.com [labsaco.com]
Head-to-head comparison of Glyceryl 1-monooctanoate and Capmul MCM in oral formulations
A detailed guide for researchers, scientists, and drug development professionals on the performance and applications of two key lipid excipients in oral drug delivery.
In the realm of oral drug delivery, particularly for poorly water-soluble (Biopharmaceutics Classification System [BCS] Class II and IV) active pharmaceutical ingredients (APIs), lipid-based formulations have emerged as a highly effective strategy to enhance solubility and bioavailability. Among the myriad of lipid excipients available, Glyceryl 1-monooctanoate and Capmul® MCM have garnered significant attention. This guide provides a comprehensive head-to-head comparison of these two excipients, summarizing their physicochemical properties, performance in oral formulations, and the experimental protocols used for their evaluation.
Executive Summary
This comparison guide delves into the functional characteristics of this compound and Capmul MCM, two medium-chain glycerides pivotal in the formulation of self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and other lipid-based oral dosage forms. While both excipients serve to improve the dissolution and absorption of lipophilic drugs, their performance can differ based on their specific composition and the physicochemical properties of the API.
This compound , a monoglyceride of caprylic acid (C8), is valued for its high purity and well-defined chemical structure. It acts as a powerful solubilizer and absorption enhancer.
Capmul MCM , a mixture of mono- and diglycerides of caprylic (C8) and capric (C10) acids, offers a broader range of solubilization capabilities due to its mixed glyceride and fatty acid composition. It is a widely used excipient in the pharmaceutical industry with a long history of use in commercial products.
This guide will present available data to draw a comparative analysis, acknowledging the limited number of direct head-to-head studies and often relying on data from similar experimental setups.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these excipients is crucial for formulation development.
| Property | This compound | Capmul MCM |
| Chemical Name | This compound | Glyceryl Caprylate/Caprate |
| Composition | Monoglyceride of caprylic acid | Mono- and diglycerides of caprylic and capric acids |
| Appearance | Waxy solid | Pale yellow, oily liquid |
| HLB Value | Approximately 5-6 | Approximately 5-6 |
Performance in Oral Formulations: A Comparative Analysis
The efficacy of these excipients is best demonstrated through their performance in enhancing the oral delivery of challenging APIs.
Drug Solubility Enhancement
The primary function of these excipients is to act as a lipid solvent for the API. The extent of solubility enhancement is a critical determinant of the final drug load in the formulation.
| Drug | Excipient | Solubility (mg/g or as reported) | Reference |
| Danazol | Capmul MCM | Not directly reported, but used as the lipid phase in a SEDDS formulation. | [1] |
| Lurasidone HCl | Capmul MCM C8 | Selected as the oil phase for a SMEDDS formulation. | [2] |
| Valsartan | Capmul MCM | A key component in an optimized SMEDDS formulation. | [3] |
| 20(S)-Protopanaxadiol | Capmul MCM C8 | >15% (w/w) | [4] |
| Nimodipine | Capmul MCM | Used in SEDDS formulation. | [5] |
Self-Emulsifying Drug Delivery Systems (SEDDS) Performance
When formulated with surfactants and co-surfactants, both excipients can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, a hallmark of SEDDS. The droplet size of the resulting emulsion is a critical factor influencing drug absorption.
| Formulation Components (Drug, Oil, Surfactant, Co-surfactant) | Resulting Droplet Size (nm) | Reference |
| Lurasidone HCl, Capmul MCM C8 , Cremophor EL, Transcutol HP | 49.22 ± 1.60 | [2] |
| Valsartan, Capmul MCM , Cremophor RH 40, 1,2-propylene glycol | ~100 | [3] |
| 20(S)-Protopanaxadiol, Capmul MCM C8 , Kolliphor PS80 | 250.37 ± 23.47 | [4] |
Note: Performance data for this compound in SEDDS formulations is limited in the available literature.
Bioavailability Enhancement
The ultimate goal of using these excipients is to improve the in vivo performance of the drug.
| Drug | Formulation Details | Bioavailability Enhancement | Reference |
| Lurasidone HCl | SMEDDS with Capmul MCM C8 | 2.92 times higher AUC compared to suspension. | [2] |
| Rebamipide | Microemulsion with Capmul MCM | Significantly enhanced oral bioavailability. | |
| Fenofibrate | Various lipid-based formulations | Improved bioavailability, especially under fasting conditions. | [6][7][8][9] |
| Celecoxib | Nanoformulations | Enhanced solubility and oral pharmacokinetic profile. | [10] |
Note: While specific bioavailability enhancement data for this compound is scarce, monoglycerides, in general, are known to improve drug absorption.
Mechanisms of Absorption Enhancement
Both this compound and Capmul MCM enhance oral drug absorption through several key mechanisms.
Figure 1: General mechanism of absorption enhancement by lipid-based formulations.
Inhibition of Efflux Transporters (P-glycoprotein)
Certain lipid excipients can inhibit the function of efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. P-gp actively pumps drugs out of enterocytes back into the gut lumen, thereby reducing their absorption. Inhibition of P-gp can lead to increased intracellular drug concentration and enhanced bioavailability. Medium-chain monoglycerides, such as those found in both this compound and Capmul MCM, have been shown to inhibit P-gp.[11]
Figure 2: Mechanism of P-glycoprotein inhibition by lipid excipients.
Promotion of Lymphatic Transport
For highly lipophilic drugs, the lymphatic system offers an alternative absorption pathway that bypasses the first-pass metabolism in the liver. Lipid-based formulations, particularly those containing long-chain fatty acids, are known to promote lymphatic uptake. However, medium-chain glycerides can also contribute to this pathway.[2][4][12]
Experimental Protocols
To facilitate reproducible research, this section outlines the methodologies for key experiments cited in the evaluation of these excipients.
In Vitro Lipolysis Testing
This assay simulates the digestion of lipid-based formulations in the gastrointestinal tract to assess the drug's partitioning behavior between the oil, aqueous, and precipitated phases.
Objective: To determine the extent to which a drug remains in a solubilized state during lipid digestion.
Methodology:
-
Medium Preparation: A digestion buffer is prepared containing bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) to mimic fasted or fed state intestinal fluid. The pH is typically maintained at 6.5.
-
Formulation Addition: The drug-loaded lipid formulation is added to the temperature-controlled (37°C) digestion vessel.
-
Dispersion: The formulation is allowed to disperse for a set period to simulate gastric emptying.
-
Initiation of Digestion: A lipase solution (e.g., pancreatic lipase) is added to initiate the digestion of the lipid excipients. The pH is maintained at a constant level by the addition of a titrant (e.g., NaOH), and the rate of titrant addition provides a measure of the extent of lipolysis.
-
Sampling: Aliquots are withdrawn at various time points and are immediately centrifuged to separate the aqueous phase (containing solubilized drug in micelles), the undigested oil phase, and the precipitated drug (pellet).
-
Analysis: The concentration of the drug in each phase is quantified using a suitable analytical method, such as HPLC.
Figure 3: Workflow for in vitro lipolysis testing of lipid-based formulations.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal permeability of drugs and to study the mechanisms of drug transport, including the effects of excipients on absorption and efflux.[11][13]
Objective: To assess the permeability of a drug across a monolayer of human intestinal cells and to evaluate the impact of the formulation on this process.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
The apical (AP) and basolateral (BL) chambers of the Transwell® plate are filled with transport buffer.
-
The drug formulation (or a solution of the pure drug as a control) is added to the donor chamber (either AP for absorption studies or BL for efflux studies).
-
Samples are collected from the receiver chamber at predetermined time intervals.
-
-
Analysis: The concentration of the drug in the collected samples is determined by a sensitive analytical method like LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the cell monolayer.
Conclusion and Recommendations
Both this compound and Capmul MCM are effective lipid excipients for enhancing the oral delivery of poorly water-soluble drugs. The choice between them will depend on several factors:
-
API Properties: The specific solubility of the API in each excipient should be determined early in the formulation development process.
-
Desired Formulation Type: For a well-defined, single-component lipid phase, this compound may be preferred. Capmul MCM, with its mixed glyceride content, might offer broader solubilization for a wider range of APIs.
-
Regulatory Considerations: Capmul MCM has a more extensive history of use in commercial pharmaceutical products, which may be a consideration for regulatory submissions.
Recommendations for Researchers:
-
Direct Comparative Studies: There is a clear need for direct, head-to-head comparative studies of this compound and Capmul MCM with a range of model drugs to provide more definitive guidance on their relative performance.
-
Solubility Screening: Comprehensive solubility screening of new chemical entities in a panel of lipid excipients, including both this compound and Capmul MCM, is highly recommended.
-
Mechanistic Investigations: Further research into the specific interactions of these excipients with intestinal transporters and their influence on lymphatic uptake will provide a more rational basis for excipient selection.
References
- 1. Comparative Study of Snedds and Sedds for Enhancing Oral Delivery of Vildagliptin : Oriental Journal of Chemistry [orientjchem.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Glyceryl ester surfactants: Promising excipients to enhance the cell permeating properties of SEDDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Evaluation of Mono-, Di- and Triglyceride of Medium Chain Fatty Acids by Lipid/Surfactant/Water Phase Diagram, Solubility Determination and Dispersion Testing for Application in Pharmaceutical Dosage Form Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Development of lipid-based SEDDS using digestion products of long-chain triglyceride for high drug solubility: Formulation and dispersion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Cytotoxicity and permeability enhancement of Capmul®MCM in nanoemulsion formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
